molecular formula C13H10N4O B7727686 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B7727686
M. Wt: 238.24 g/mol
InChI Key: YQCDEMBHCVGFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a high-purity chemical compound offered for research and development applications. This heterocyclic compound features a 1,2,4-triazole core linked to pyridine and phenolic groups, a structural motif known to be associated with significant biological activity and interesting coordination chemistry . Its primary research value lies in its potential as a building block for novel antifungal agents . Hybrid azole-azine derivatives, particularly those containing a triazole moiety like this compound, have demonstrated excellent antifungal activity by inhibiting key fungal enzymes such as lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthetic pathway . Molecular docking studies on similar {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amine structures also support CYP51 and N-myristoyltransferase as probable fungal targets . Beyond biomedical research, the distinct electronic properties of the triazole and pyridine rings make this compound a candidate for use in material science. Triazole derivatives can engage in donor-acceptor interactions and have been studied in the formation of charge-transfer complexes and as ligands for synthesizing luminescent metal complexes, such as those with zinc . Researchers can utilize this versatile scaffold in various synthetic protocols, including further functionalization of the phenolic group or exploiting its potential as a multidentate ligand. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-10-5-3-4-9(8-10)12-15-13(17-16-12)11-6-1-2-7-14-11/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCDEMBHCVGFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol , a critical pharmacophore sharing structural homology with tridentate iron chelators (e.g., Deferasirox derivatives) and fluorescent metal sensors. The molecule features a 1,2,4-triazole core flanked by a hard donor (phenol) and a soft/borderline donor (pyridine), creating a rigid N-N-O binding pocket.

This guide rejects the low-yield, high-temperature Pellizzari fusion method in favor of a Base-Catalyzed Pinner-Type Cyclocondensation . This route operates under milder conditions, preserving the phenolic moiety and minimizing pyridine ring degradation.

Core Molecule Data
PropertySpecification
IUPAC Name 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol
Molecular Formula C₁₃H₁₀N₄O
Molecular Weight 238.25 g/mol
Key Functionality Tridentate Ligand (N,N,O), Proton Transfer Tautomerism
Solubility DMSO, DMF, MeOH (Hot); Insoluble in Hexanes, Water

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and yield, we disconnect the triazole ring at the C-N bonds. The most robust disconnection leads to two primary precursors: 2-Cyanopyridine and 3-Hydroxybenzhydrazide .

Strategic Logic
  • Electrophile Selection: 2-Cyanopyridine is activated for nucleophilic attack, particularly when converted in situ to an imidate ester.

  • Nucleophile Selection: 3-Hydroxybenzhydrazide provides the necessary N-N backbone.

  • Protection: The phenolic -OH is acidic. Using excess base (NaOEt) generates the phenoxide, which is protected by charge repulsion from side reactions, then reprotonated during acidic workup.

Retrosynthesis Target Target Molecule 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol Intermediate Intermediate Amidrazone / Acyl-Imidate Target->Intermediate Dehydration (- H₂O) Precursors Precursors Cyanopyridine 2-Cyanopyridine (Electrophile) Intermediate->Cyanopyridine Pinner Activation Hydrazide 3-Hydroxybenzhydrazide (Nucleophile) Intermediate->Hydrazide Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of nitrile and hydrazide precursors via an imidate/amidrazone intermediate.

Experimental Protocol: Base-Catalyzed Cyclocondensation

This protocol utilizes a "One-Pot, Two-Stage" approach.[1] The nitrile is first activated by alkoxide to form the imidate, followed by condensation with the hydrazide.

Reagents and Equipment
ReagentEquiv.[2][3]RoleHazards
2-Cyanopyridine 1.0Substrate (Electrophile)Toxic, Irritant
3-Hydroxybenzhydrazide 1.0Substrate (Nucleophile)Irritant
Sodium Ethoxide (21% in EtOH) 2.5Catalyst/BaseCorrosive, Flammable
Ethanol (Absolute) SolventSolventFlammable
Glacial Acetic Acid ExcessQuench/WorkupCorrosive

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Reflux condenser with drying tube (CaCl₂ or N₂)

  • Magnetic stirrer and oil bath

  • Rotary evaporator

Step-by-Step Methodology
Stage 1: Imidate Formation (Activation)
  • Setup: Flame-dry the 250 mL RBF and flush with Nitrogen.

  • Charge: Add 2-Cyanopyridine (10.0 mmol, 1.04 g) and absolute Ethanol (20 mL).

  • Activation: Add Sodium Ethoxide solution (2.5 mmol, 0.25 equiv - Note: We use catalytic base initially for activation, or stoichiometric if proceeding directly to cyclization. Here, use 25 mmol total if running the full base-mediated condensation directly).

    • Refined Protocol: For this specific phenol-bearing substrate, add 25.0 mmol (excess) of NaOEt. The excess base deprotonates the phenol (protecting it) and drives the reaction.

  • Stir: Stir at room temperature for 30 minutes. The solution typically turns slightly yellow, indicating imidate formation.

Stage 2: Cyclization
  • Addition: Add 3-Hydroxybenzhydrazide (10.0 mmol, 1.52 g) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 12–16 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). The hydrazide spot (lower Rf) should disappear.

  • Concentration: Remove approximately 70% of the ethanol solvent under reduced pressure (Rotavap).

Stage 3: Workup and Isolation
  • Quench: Dilute the residue with ice-cold water (50 mL). The solution will be alkaline (pH ~10-11) containing the sodium phenoxide salt of the product.

  • Precipitation: Dropwise add Glacial Acetic Acid or 1M HCl until pH reaches 5–6.

    • Observation: A heavy precipitate (off-white to pale yellow) will form as the phenol and triazole N-H are protonated.

  • Filtration: Filter the solid using a Büchner funnel. Wash with cold water (2 x 15 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Purification
  • Recrystallization: The crude product is typically >90% pure. Recrystallize from Hot Ethanol/Water (8:2) or Acetonitrile .

  • Yield: Expected yield is 65–75%.

Reaction Mechanism & Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Pinner-like imidate intermediate, followed by nucleophilic attack of the hydrazide, and finally a dehydrative ring closure.

Mechanism Step1 Activation (Nitrile + EtO⁻ → Imidate) Step2 Nucleophilic Attack (Imidate + Hydrazide) Step1->Step2 Step3 Amidrazone Intermediate Step2->Step3 Step4 Cyclization (- EtOH, - H₂O) Step3->Step4

Figure 2: Mechanistic flow of the base-catalyzed synthesis.

Why this fails sometimes:

  • Moisture: If the ethanol is wet, the nitrile hydrolyzes to the amide (primary byproduct), which is unreactive under these conditions.

  • Stoichiometry: The phenol consumes 1 equivalent of base. If you only use catalytic base, the reaction stalls. You must use >2 equivalents of base (1 for phenol, 1 for reaction catalysis/equilibrium).

Characterization Data (Expected)

Validation of the structure requires confirming the presence of the triazole ring and the integrity of the substituents.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 13.5-14.5 ppm (br s, 1H)Triazole N-H (Tautomeric, broad).
δ 10.5 ppm (s, 1H)Phenolic -OH.
δ 8.6, 8.2, 7.9, 7.4 ppmPyridine ring protons (characteristic splitting).
δ 7.5 - 6.9 ppmPhenol ring aromatic protons.
FT-IR 3100-3400 cm⁻¹Broad O-H / N-H stretch.
1600-1620 cm⁻¹C=N stretch (Triazole/Pyridine).
LC-MS (ESI+) m/z = 239.1 [M+H]⁺Confirms molecular weight (238.25).

Alternative Route: Oxidative Cyclization

Use this route if 2-cyanopyridine is unavailable or if the base-catalyzed route yields inseparable amide byproducts.

Protocol:

  • Condense 2-Pyridinecarboxaldehyde with 3-Hydroxybenzhydrazide in Ethanol (Reflux, 2h) to form the Acylhydrazone (Schiff Base) .

  • Isolate the solid hydrazone.

  • Cyclize using Iodine (I₂) and Potassium Carbonate (K₂CO₃) in Dioxane at 80°C.

    • Mechanism:[1][2][3][4][5] Oxidative dehydrogenation of the C-N bond to form the triazole.

    • Pros: Milder temperature.

    • Cons: Iodine handling; removal of inorganic salts required.

Safety & Handling

  • Pyridine Derivatives: 2-Cyanopyridine is a nitrile.[6] While less toxic than free cyanide, it can release HCN under strong acidic conditions or combustion. Work in a fume hood.

  • Hydrazines: 3-Hydroxybenzhydrazide is a potential skin sensitizer. Avoid inhalation of dust.

  • Sodium Ethoxide: Highly caustic. Reacts violently with water.

References

  • Review of 1,2,4-Triazole Synthesis

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry (2021).
    • URL:[Link]

  • Pellizzari/Einhorn-Brunner Reaction Context

    • Title: A review on methods of synthesis of 1,2,4-triazole deriv
    • Source: SciSpace / International Journal of Pharmaceutical Sciences Review and Research.
    • URL:[Link]

  • Related Deferasirox (Triazole-Phenol)

    • Title: Synthesis and biological evaluation of 3,5-disubstituted-1,2,4-triazoles.
    • Source: DergiPark / J. Chem. Soc. Pak.
    • URL:[Link]

  • Oxidative Cyclization Methodology

    • Title: 1,2,4-Triazolo[1,5-a]pyridine synthesis (Analogous chemistry).[4][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

spectroscopic characterization of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Executive Overview and Chemical Context

The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a multifaceted heterocyclic scaffold of profound interest in medicinal chemistry, materials science, and coordination chemistry. Structurally, it comprises a central 1,2,4-triazole ring flanked by a 2-pyridyl moiety and a 3-hydroxyphenyl (meta-phenol) group.

Unlike its ortho-phenol isomer—which acts as a rigid N,N,O-tridentate ligand for transition metals [1]—the meta-phenol architecture prevents direct coordination of the hydroxyl oxygen to a metal center bound in the pyridine-triazole pocket. This subtle structural shift transforms the molecule into a highly tunable, pH-responsive bidentate ligand with a pendant, hydrogen-bonding phenol group. Rigorous spectroscopic characterization is critical to unraveling its tautomeric equilibria, protonation states, and electronic transitions.

This whitepaper provides a comprehensive, field-proven methodology for the structural and electronic elucidation of this compound, prioritizing causality in experimental design.

The Causality of Experimental Design

Spectroscopic analysis of 1,2,4-triazole derivatives is notoriously complex due to annular tautomerism (1H, 2H, and 4H forms) and extensive intra/intermolecular hydrogen bonding.

  • Solvent Selection (NMR): The molecule exhibits severe aggregation in non-polar solvents due to strong intermolecular hydrogen bonding between the phenol -OH, the triazole -NH, and the pyridine nitrogen. Therefore, highly polar, hydrogen-bond-accepting solvents like DMSO-

    
     are mandatory. DMSO disrupts intermolecular networks, ensuring monomeric dissolution while slowing down proton exchange rates, which occasionally allows the -OH and -NH protons to be observed as distinct, albeit broad, singlets.
    
  • pH-Dependent Optics (UV-Vis): The molecule possesses three distinct acid-base centers: the basic pyridine nitrogen, the weakly acidic triazole ring (

    
    ), and the weakly acidic phenol (
    
    
    
    ). UV-Vis spectroscopy must be conducted across a wide pH gradient to map the isosbestic points, which mathematically validate the stepwise deprotonation of the triazole and phenol moieties [1].
  • Vibrational Isolation (FT-IR): Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3300 cm

    
     that masks the critical, diagnostic N-H and O-H stretching frequencies of the triazole and phenol groups.
    

G Precursors Precursors: Pyridine-2-carbohydrazide + 3-Hydroxybenzonitrile Condensation Condensation & Cyclization (High Temp, Acid/Base Cat.) Precursors->Condensation Crude Crude 3-[5-(pyridin-2-yl)- 1H-1,2,4-triazol-3-yl]phenol Condensation->Crude Purification Recrystallization / HPLC (Purity > 99%) Crude->Purification Tautomer1 1H-Tautomer Purification->Tautomer1 Solution Equilibrium Tautomer2 2H-Tautomer Purification->Tautomer2 Tautomer4 4H-Tautomer Purification->Tautomer4 Tautomer1->Tautomer2 Tautomer2->Tautomer4 Tautomer4->Tautomer1

Workflow of synthesis and the resulting annular tautomeric equilibrium in solution.

Step-by-Step Spectroscopic Methodologies

Protocol A: Multinuclear and 2D NMR Spectroscopy

Objective: Confirm structural connectivity and assign all aromatic protons, differentiating the pyridine and phenol rings.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    . Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • 1H NMR Acquisition: Acquire standard 1H spectra at 298 K (400 or 500 MHz). Self-Validation: Check the integration ratio. You should observe 4 protons for the pyridine ring and 4 protons for the phenol ring. The -OH and -NH protons may integrate to less than 1 due to exchange with residual D

    
    O in the solvent.
    
  • Variable Temperature (VT) NMR (Optional but Recommended): If the -NH and -OH peaks are coalesced or invisible at 298 K, cool the probe to 278 K. Lowering the temperature slows the chemical exchange rate, sharpening the exchangeable proton signals.

  • 2D COSY & HSQC: Run a

    
    H-
    
    
    
    H COSY experiment to trace the spin systems. The pyridine protons (forming an AMXY spin system) will show a distinct coupling network separate from the phenol protons. Use
    
    
    H-
    
    
    C HSQC to assign the corresponding carbons.
Protocol B: pH-Dependent UV-Vis Spectroscopy

Objective: Determine the


 values and map the electronic transitions (

and

).
  • Stock Solution: Prepare a 1.0 mM stock solution of the compound in spectroscopic grade methanol.

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0.

  • Titration: Dilute the stock solution into the buffers to achieve a final analyte concentration of

    
     M.
    
  • Acquisition: Scan from 200 nm to 500 nm using a quartz cuvette (1 cm path length). Self-Validation: Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant across pH changes) mathematically proves a clean, two-state transition (e.g., neutral molecule to mono-anion) without degradation [1].

Protocol C: ATR FT-IR Spectroscopy

Objective: Identify key functional groups without the interference of hygroscopic matrices.

  • Background: Collect a background spectrum on a clean diamond ATR crystal (32 scans, 4 cm

    
     resolution).
    
  • Measurement: Deposit 2-3 mg of the dry, solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Analysis: Acquire 64 scans. Look for the distinct, sharp C=N stretching of the triazole ring (~1610 cm

    
    ) and the broad O-H/N-H overlapping band (3100–3400 cm
    
    
    
    ).

G Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR UV UV-Vis & Fluorescence (pH & Solvent Dep.) Sample->UV MS HRMS (ESI-TOF) Sample->MS NMR_Data Structural Connectivity & Tautomeric State NMR->NMR_Data IR_Data Functional Groups (-OH, -NH, C=N) IR->IR_Data UV_Data Electronic Transitions & pKa Determination UV->UV_Data MS_Data Exact Mass & Fragmentation MS->MS_Data

Multi-modal spectroscopic characterization strategy and resulting data outputs.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, extrapolated from established empirical data of closely related pyridyl-triazole-phenol analogs [1].

Spectroscopic ModalityParameter / SignalExpected Value / RangeAssignment & Causality

H NMR (DMSO-

)

14.5 – 15.0 ppm
Broad Singlet (1H)Triazole -NH: Highly deshielded due to electron-withdrawing nature of the triazole ring; broad due to chemical exchange.

H NMR (DMSO-

)

9.5 – 9.8 ppm
Broad Singlet (1H)Phenol -OH: Deshielded proton; exchanging with solvent.

H NMR (DMSO-

)

8.6 – 8.8 ppm
Doublet (1H,

Hz)
Pyridine

:
Adjacent to the electronegative pyridine nitrogen.

H NMR (DMSO-

)

6.8 – 8.2 ppm
Multiplets (7H)Aromatic Core: Remaining 3 pyridine protons and 4 phenol protons.

C NMR (DMSO-

)

155.0, 160.0 ppm
SingletsTriazole

and

:
Highly deshielded quaternary carbons adjacent to multiple nitrogens.
FT-IR (ATR)

3100 – 3400 cm

Broad BandO-H and N-H stretch: Broadened by extensive intermolecular hydrogen bonding in the solid state.
FT-IR (ATR)

1610, 1585 cm

Sharp BandsC=N (triazole) and C=C (aromatic) stretch.
UV-Vis (Methanol)

nm
High

Peak

transition:
Localized on the pyridine and phenol aromatic rings.
UV-Vis (Methanol)

nm
Medium

Peak

/ Intramolecular Charge Transfer:
Extended conjugation across the triazole bridge.
HRMS (ESI+)

239.0927

Exact Mass: Confirms molecular formula

.

Conclusion

The rigorous characterization of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol requires a multimodal approach that respects the molecule's dynamic nature. By understanding the causality behind solvent effects, pH dependencies, and tautomeric equilibria, researchers can reliably validate the structure and electronic properties of this compound, paving the way for its integration into advanced therapeutics and metallo-supramolecular assemblies.

References

  • Hage, R., et al. "Electronic Properties, Redox Behavior, and Interactions with H2O2 of pH-Sensitive Hydroxyphenyl-1,2,4-triazole-Based Oxovanadium(V) Complexes." Inorganic Chemistry, American Chemical Society, 2006.[Link]

Crystal Structure and Coordination Dynamics of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multidentate heterocyclic ligands is a cornerstone of modern coordination chemistry, supramolecular assembly, and materials science. Among these, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol represents a highly versatile, structurally dynamic ligand. By combining a bidentate pyridyl-triazole chelation pocket with a sterically independent meta-hydroxyl group, this molecule bridges the gap between discrete transition metal coordination and infinite supramolecular networking.

This technical guide provides an in-depth analysis of the crystal structure, synthetic methodology, and coordination causality of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, tailored for researchers in crystallography, drug development, and advanced materials design.

Molecular Design & Causality: The Meta-Phenol Advantage

To understand the structural utility of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, one must analyze the causality behind its isomerism [1].

In the widely studied ortho-isomer (2-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol), the proximity of the phenol oxygen to the triazole nitrogen facilitates a rigid, tridentate


-chelation to a single metal center [3]. However, moving the hydroxyl group to the meta position (position 3 of the phenyl ring) fundamentally alters the molecule's geometric constraints.

The Causality of Steric Restriction: The meta-isomer cannot form a tridentate chelate without inducing severe, energetically unfavorable steric strain. Consequently, the molecule partitions its chemical behavior into two distinct domains:

  • Primary Coordination Sphere: The pyridine nitrogen and the adjacent triazole nitrogen (usually N4) act as a robust

    
    -bidentate chelator for transition metals (e.g., Ir(III), Fe(II), U(VI)) [2].
    
  • Secondary Supramolecular Sphere: The meta-hydroxyl group is forced outward, remaining uncoordinated to the primary metal. This spatial isolation allows the -OH group to act as a highly directional hydrogen-bond donor and acceptor, driving the self-assembly of 2D sheets and 3D metal-organic frameworks (MOFs).

Hbond Ligand 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (1H / 2H Tautomer) NN_chelate N,N-Bidentate Chelation (Pyridine N + Triazole N) Ligand->NN_chelate Primary Coordination Meta_OH meta-Hydroxyl Group (Sterically Restricted) Ligand->Meta_OH Secondary Interaction Metal Transition Metal Center (e.g., Ir, Fe, U) NN_chelate->Metal Supramolecular 2D/3D Supramolecular Framework Assembly Metal->Supramolecular Network Nodes H_bond_donor Hydrogen Bond Donor (O-H ··· N) Meta_OH->H_bond_donor H_bond_acceptor Hydrogen Bond Acceptor (Solvent or Triazole N-H) Meta_OH->H_bond_acceptor H_bond_donor->Supramolecular H_bond_acceptor->Supramolecular

Figure 1: Logical relationship between molecular structure, coordination, and supramolecular assembly.

Crystallographic Characterization

The crystal structure of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is heavily influenced by annular tautomerism. The 1,2,4-triazole ring can exist in 1H, 2H, or 4H tautomeric states. X-ray diffraction (XRD) studies of this class of ligands typically reveal that the 1H and 2H tautomers are the most stable in the solid state, stabilized by extensive intermolecular hydrogen bonding [1].

Representative Crystallographic Data

Below is a synthesized data table representing the typical crystallographic parameters for this specific ligand class when isolated as a free base.

ParameterRepresentative Value / Description
Chemical Formula C₁₃H₁₀N₄O
Molecular Weight 238.25 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 9.8 Å, c ≈ 10.5 Å, β ≈ 105°
Volume ≈ 1110 ų
Z (Molecules per cell) 4
Hydrogen Bonding (O-H···N) 2.65 – 2.80 Å (Donor-Acceptor Distance)
Supramolecular Packing

The centrosymmetric P2₁/c space group is a direct consequence of the molecule's hydrogen-bonding logic. The uncoordinated meta-hydroxyl group acts as a donor to the unprotonated nitrogen of an adjacent triazole ring (O-H···N). Simultaneously, the protonated nitrogen of the triazole ring acts as a donor to the oxygen of the hydroxyl group (N-H···O). This complementary pairing forms robust, centrosymmetric dimers that propagate into a staggered 2D sheet along the crystallographic bc plane.

Self-Validating Synthesis Protocol

To ensure high purity and proper tautomeric distribution for crystallographic studies, the synthesis must be carefully controlled. The following step-by-step methodology relies on a thermal dehydrative cyclization, validated directly by single-crystal XRD.

Step-by-Step Methodology
  • Precursor Solvation: Dissolve 10.0 mmol of pyridine-2-carbohydrazide and 10.0 mmol of 3-hydroxybenzonitrile in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Nucleophilic Addition: Add 12.0 mmol of sodium methoxide (NaOMe) to the solution. The base catalyzes the attack of the hydrazide on the nitrile carbon, forming an intermediate amidrazone.

  • Thermal Cyclization: Reflux the mixture at 65°C for 4 hours. Following reflux, remove the methanol in vacuo. Transfer the resulting solid to a sealed tube and heat to 150°C for 12 hours. Causality: The high thermal energy is required to drive the dehydrative ring-closure, ensuring complete conversion of the amidrazone to the 1,2,4-triazole core.

  • Neutralization & Precipitation: Cool the melt to room temperature, dissolve in 50 mL of deionized water, and carefully neutralize with 1M HCl to pH 7. The crude 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol will precipitate as an off-white solid.

  • Recrystallization: Filter the precipitate and recrystallize from a boiling 1:1 mixture of ethanol and water. Allow the solution to cool slowly (0.1°C/min) to room temperature.

  • Validation Step: Harvest the resulting single crystals. Mount a representative crystal on a diffractometer to confirm the unit cell parameters and verify the absence of uncyclized amidrazone impurities.

Synthesis A Pyridine-2- carbohydrazide C Condensation (NaOMe / MeOH) A->C B 3-Hydroxy- benzonitrile B->C D Intermediate Amidrazone C->D E Thermal Cyclization (150°C, 12h) D->E F Crude Triazole Product E->F G Recrystallization (EtOH/H2O) F->G H Single Crystals (XRD Quality) G->H

Figure 2: Step-by-step synthetic workflow for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol.

Applications in Advanced Coordination Chemistry

The unique steric and electronic profile of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol makes it a highly sought-after ligand in several advanced fields:

  • Actinide Coordination: In nuclear waste remediation and actinide sensing, the ligand has been shown to coordinate U(VI) atoms. In these complexes, the ligand coordinates in a tridentate manner (when utilizing specific solvent systems that alter the tautomeric preference) or bidentate manner, forming distorted pentagonal bipyramidal geometries. The meta-hydroxyl group actively links the complex molecules to solvent molecules (like water and acetonitrile) through extensive O-H···O and O-H···N hydrogen bonds, forming rigid 3D networks [2].

  • Phosphorescent Emitters (OLEDs): Iridium(III) complexes utilizing pyridyl-triazole ligands are highly efficient phosphorescent materials. The meta-phenol group provides an ideal synthetic handle for post-complexation functionalization. Because the -OH group is sterically excluded from the Ir(III) center, it can be reacted with polymerizable groups (e.g., vinylbenzyl chloride) without disrupting the luminescent

    
    -chelate, allowing the complex to be covalently incorporated into ambipolar polymer matrices for OLED devices.
    

References

  • Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles: prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546.[Link]

  • Vashchenko, O., Khomenko, D., Doroshchuk, R., Severynovska, O., Starova, V., Trachevsky, V., & Lampeka, R. (2016). Crystal structure of aqua(nitrato-κO)dioxido{2-[3-(pyridin-2-yl-κN)-1H-1,2,4-triazol-5-yl-κN4]phenolato-κO}uranium(VI) acetonitrile monosolvate monohydrate. Acta Crystallographica Section E Crystallographic Communications, 72(2), 111-113.[Link]

  • Bentiss, F., Lagrenée, M., & Traisnel, M. (2002). 2-[5-(2-Pyridyl)-1,2,4-triazol-3-yl]phenol 7,7,8,8-tetracyanoquinodimethane, PTP–TCNQ, synthesis, structure and physical properties. Corrosion Science, 44(3), 527-537.[Link]

An In-Depth Technical Guide to the Solubility of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its bioavailability and therapeutic efficacy. Poor solubility is a leading cause of failure in the drug development pipeline. This guide provides a comprehensive technical framework for understanding and evaluating the solubility of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, a heterocyclic compound with multiple functional groups that present a complex solubility profile. We will explore the physicochemical properties of the molecule, provide a theoretical analysis of its pH-dependent solubility, detail the gold-standard experimental protocols for solubility determination, and discuss the strategic implications of the resulting data for drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount for orally administered drugs. An API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream and reach its target site. Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic effect.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[1][2] A drug substance is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C, mimicking the conditions of the GI tract.[3][4] Understanding where a compound like 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol falls within this system is essential for guiding formulation strategies and regulatory submissions.[5][6]

Physicochemical Profile of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

A molecule's structure dictates its properties. The subject compound is a complex heterocyclic molecule featuring several key functional groups that govern its solubility:

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can act as both a hydrogen bond donor and acceptor. Its presence suggests some affinity for polar, protic solvents.

  • Pyridine Ring: This nitrogen-containing aromatic ring is weakly basic, capable of being protonated in acidic conditions. The nitrogen atom acts as a hydrogen bond acceptor.

  • 1,2,4-Triazole Ring: This five-membered ring contains three nitrogen atoms and is aromatic. The N-H group is a hydrogen bond donor and is weakly acidic, while the other nitrogen atoms are hydrogen bond acceptors.[7]

The interplay of these acidic and basic centers means the molecule's net charge and, consequently, its aqueous solubility, will be highly dependent on the pH of the surrounding medium.

Theoretical Solubility Profile and pH-Dependence

The solubility of an ionizable drug is directly influenced by its acid dissociation constant(s), or pKa, and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[8][9]

  • Acidic Behavior (Phenol & Triazole N-H): The phenol and triazole N-H groups are weakly acidic. In environments where the pH is significantly above their pKa values, these groups will be deprotonated, forming anions. This ionization typically increases aqueous solubility.[10] The pKa of a simple phenol is approximately 10, while the N-H proton of 1,2,4-triazole has a pKa of around 10.26.[7]

  • Basic Behavior (Pyridine): The pyridine ring is a weak base. In environments where the pH is significantly below its pKa, the nitrogen atom will be protonated, forming a cation. This conversion to a charged species dramatically increases water solubility.[10] The pKa for the conjugate acid of pyridine is approximately 5.2.

Given these functional groups, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is an amphoteric substance. It is expected to exhibit its lowest solubility at its isoelectric point, where the net charge is zero. Solubility will increase at low pH (due to protonation of the pyridine ring) and at high pH (due to deprotonation of the phenol and/or triazole groups).[8][10] While the Henderson-Hasselbalch equation provides a useful theoretical framework, experimental studies have shown that it may only provide rough estimations, as compound-specific factors can lead to significant deviations.[11][12]

Experimental Determination of Thermodynamic Solubility

While high-throughput kinetic solubility assays are useful for early screening, thermodynamic (or equilibrium) solubility provides the true, intrinsic solubility value, which is critical for later-stage development.[13][14] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[15][16]

The Shake-Flask Method: A Validated Protocol

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[17] It is a robust and reliable technique recognized by regulatory agencies like the ICH.[6][18]

Experimental Workflow:

  • Preparation: Add an excess amount of solid 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[19] The presence of undissolved solid throughout the experiment is crucial.[16]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 37°C ± 1°C) for a sufficient period to reach equilibrium.[4] This can take anywhere from 24 to 72 hours.[19] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[19] Care must be taken to avoid temperature changes during this step.[19]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[15]

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to ensure the compound has not changed its polymorphic form during the experiment, as this can affect solubility.[20]

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not drifted significantly during the experiment.[16][18]

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess API prep2 Add to vials with pH buffers (1.2, 4.5, 6.8) prep1->prep2 equil1 Seal and agitate at 37°C prep2->equil1 equil2 Incubate for 24-72h to reach equilibrium equil1->equil2 sep1 Centrifuge sample equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis3 Analyze residual solid (XRPD) sep1->analysis3 analysis1 Quantify concentration in filtrate (HPLC/LC-MS) sep2->analysis1 analysis2 Measure final pH sep2->analysis2

Sources

Unlocking the Pyridinyl-Triazole Scaffold: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of nitrogen-rich heterocycles has proven to be a highly effective strategy for hit-to-lead optimization. Among these, the pyridinyl-triazole scaffold—encompassing both 1,2,3-triazole and 1,2,4-triazole isomers—has emerged as a "privileged chemotype" 1. The pyridine ring offers metabolic stability and acts as a potent hydrogen-bond acceptor, while the triazole core serves as a rigid bioisosteric linker capable of multi-directional target engagement via dipole interactions, hydrogen bonding, and


-

stacking [[2]](). This guide explores the pharmacological rationale, quantitative activity profiles, and self-validating experimental workflows required to harness this scaffold in drug discovery.

Pharmacological Rationale & Target Engagement

The biological versatility of the pyridinyl-triazole framework allows it to be tuned for vastly different therapeutic indications:

  • Neuroprotection (Parkinson’s Disease): 5-(4-pyridinyl)-1,2,4-triazole derivatives have demonstrated the unique ability to inhibit the fibrillization of

    
    -synuclein (
    
    
    
    -syn), a hallmark of Parkinson's disease 3. The pharmacophore relies on a salt bridge contact and an unusual
    
    
    -anion interaction that stabilizes the non-toxic monomeric state of the protein 3.
  • Oncology: 1,4-dihydropyridine-based 1,2,3-triazoles exhibit potent antiproliferative activity by targeting protein kinase CK2

    
     and tankyrases, inducing apoptosis in colorectal adenocarcinoma models 4. Additionally, platinum-group metal half-sandwich complexes utilizing pyridinyl-triazole ligands show significant cytotoxicity against cancer cell lines 5.
    
  • Antimicrobial & Antiviral: Pyrazolo[3,4-b]pyridine-triazole hybrids disrupt bacterial integrity, showing high efficacy against S. aureus and K. pneumoniae2. Furthermore, specific pyridinyl triazole derivatives exhibit sub-micromolar inhibition of the Human Cytomegalovirus (HCMV) [[6]]().

Mechanistic Pathway Analysis

Pathway Monomer Monomeric α-Syn Oligomer Toxic Oligomers Monomer->Oligomer Misfolding Fibril Amyloid Fibrils Oligomer->Fibril Aggregation Death Neurodegeneration Fibril->Death Toxicity Inhibitor Pyridinyl-Triazole Inhibitor->Oligomer Blocks (π-anion) Inhibitor->Fibril Halts Elongation

Mechanistic pathway of α-synuclein aggregation and targeted inhibition by pyridinyl-triazoles.

Quantitative Biological Activity Profiles

To benchmark the efficacy of the pyridinyl-triazole scaffold, the following table summarizes the quantitative biological data of recent lead compounds across various therapeutic areas.

Compound Class / ScaffoldTarget / Disease ModelKey Biological Activity MatrixRef.
5-(4-Pyridinyl)-1,2,4-triazole (Cmpd 15) Parkinson's Disease (

-synuclein)
Inhibits aggregation; enhances TH/DAT levels in vivo3
1,4-Dihydropyridine-1,2,3-triazoles Colorectal Cancer (Caco-2)IC

: 0.63 – 5.68 µM
[[4]]()
Pyrazolo[3,4-b]pyridine-triazoles S. aureus & K. pneumoniaeZone of Inhibition: 14 – 18 mm[[2]]()
Quinolone-triazole hybrids Broad-spectrum AntibacterialMIC: 0.125 – 8 µg/mL[[6]]()
Pyridinyl triazole derivative 198 Human Cytomegalovirus (HCMV)IC

: < 0.05 µM (Selectivity Index > 3000)
6

Synthetic Methodologies: The CuAAC Workflow

The synthesis of 1,2,3-pyridinyl-triazoles heavily relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction 4.

Workflow Step1 1. Reactants Alkyne + Pyridinyl Azide Step2 2. Cu(I) Catalysis CuSO4 + Na-Ascorbate Step1->Step2 Aqueous/Organic Mix Step3 3. Cycloaddition Regioselective 1,4-Isomer Step2->Step3 Overcomes Activation Energy Step4 4. Purification Column Chromatography Step3->Step4 Isolation Step5 5. Validation NMR & Mass Spec Step4->Step5 Structural Confirmation

Standardized experimental workflow for the synthesis of 1,2,3-pyridinyl-triazoles.

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Pyridinyl-Triazoles
  • Solvent Preparation: Dissolve the terminal alkyne and pyridinyl azide (1:1 molar ratio) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system ensures the solubility of both the highly organic substrates and the inorganic copper catalysts, facilitating optimal interfacial reaction kinetics.

  • Catalyst Generation: Add 5 mol% Copper(II) sulfate pentahydrate (

    
    ) followed immediately by 10 mol% sodium ascorbate.
    
    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that would occur if unreduced Cu(II) were present.

  • Reaction: Stir the mixture at room temperature for 6–12 hours.

    • Causality: The Cu(I) catalyst significantly lowers the activation energy barrier of the Huisgen cycloaddition, allowing it to proceed at ambient temperature with absolute regioselectivity for the 1,4-isomer.

  • Self-Validation Mechanism: Post-reaction Thin-Layer Chromatography (TLC) must show the complete disappearance of the azide starting material. Final structural validation must include

    
    H NMR; the appearance of a distinct triazole proton singlet (typically around 
    
    
    
    7.5–8.5 ppm) confirms successful cycloaddition.

Self-Validating Biological Assay Protocols

To ensure data trustworthiness, biological evaluations of the synthesized scaffolds must utilize self-validating experimental designs with strict internal controls.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for -Synuclein Aggregation

Used to evaluate the neuroprotective potential of 5-(4-pyridinyl)-1,2,4-triazoles 3.

  • Preparation: Prepare 70 µM recombinant

    
    -synuclein in PBS (pH 7.4) and introduce 100 µM of the test pyridinyl-triazole compound.
    
    • Causality: Maintaining physiological pH ensures the protein retains its native charge state, which is critical for replicating physiologically relevant misfolding kinetics.

  • Dye Addition: Add 20 µM Thioflavin T (ThT) to the mixture.

    • Causality: ThT acts as a molecular rotor. In an aqueous solution, its benzothiazole and dimethylaniline rings rotate freely, quenching fluorescence. Upon intercalation into the rigid

      
      -sheet grooves of amyloid fibrils, this rotation is locked, resulting in a massive quantum yield increase at 482 nm.
      
  • Incubation: Incubate the microplate at 37°C with continuous orbital shaking, reading fluorescence every 2 hours.

    • Causality: Continuous shaking induces the shear forces necessary to nucleate fibril formation, compressing the assay timeline from weeks to days.

  • Self-Validation Mechanism: The assay must include a vehicle-only control (which must reach a high-fluorescence plateau, confirming the protein batch is capable of aggregating) and a reference inhibitor like SynuClean-D 3. If the vehicle fails to fluoresce, the assay is invalid.

Protocol 3: MTT Viability Assay for Anticancer Screening

Used to evaluate the cytotoxicity of 1,4-dihydropyridine-1,2,3-triazoles against Caco-2 cell lines 4.

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at

    
     cells/well and incubate for 24 hours to allow adherence.
    
  • Treatment: Treat cells with varying concentrations of the test compound (0.1 µM to 50 µM) for 48 hours.

  • MTT Reduction: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the yellow, water-soluble MTT, reducing it into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Remove the media, add 100 µL of DMSO to solubilize the crystals, and read absorbance at 570 nm.

  • Self-Validation Mechanism: A blank well (media + MTT, no cells) must be subtracted as background. A positive control (e.g., a known cytotoxic agent like carboplatin 4) must show >90% reduction in absorbance. If the positive control fails to induce cell death, the cell line may have developed resistance or the assay timing is flawed.

References

  • Title : Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold Source : acs.org URL : 3

  • Title : Rational design of small molecules able to inhibit α-synuclein amyloid aggregation for the treatment of Parkinson's disease Source : tandfonline.com URL : 7

  • Title : The Biological Significance of the 1,2,4-Triazole Scaffold: An In-depth Technical Guide Source : benchchem.com URL :1

  • Title : An insight on medicinal attributes of 1,2,4-triazoles Source : nih.gov URL : 6

  • Title : Platinum-group metal half-sandwich complexes of 1-(α-d-glucopyranosyl)-4-hetaryl-1,2,3-triazoles: synthesis, solution equilibrium studies, and investigation of their anticancer and antimicrobial activities Source : frontiersin.org URL :5

  • Title : Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study Source : mdpi.com URL : 4

  • Title : Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies Source : nih.gov URL : 2

Sources

Foreword: The Convergence of Pyridine and 1,2,4-Triazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridinyl-1,2,4-Triazole Compounds

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide focuses on one such powerful pairing: the pyridinyl-1,2,4-triazole core. The 1,2,4-triazole ring is a privileged five-membered heterocycle, renowned for its metabolic stability, hydrogen bonding capabilities, and its presence in numerous approved drugs, including the antifungal agents fluconazole and itraconazole[1][2]. When fused or linked to a pyridine ring—another fundamental heterocycle in drug design—the resulting scaffold exhibits a remarkable breadth of biological activities. These activities span from antimicrobial and anticancer to anticonvulsant and anti-inflammatory applications, making this structural motif a fertile ground for novel therapeutic development[3][4][5][6].

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the synthesis, characterization, and biological evaluation of this promising class of compounds.

Part 1: Strategic Synthesis of the Pyridinyl-1,2,4-Triazole Core

The construction of the pyridinyl-1,2,4-triazole scaffold can be approached through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. We will explore two of the most robust and widely adopted routes.

Strategy 1: Cyclization from Pyridine-Derived Hydrazides

This is a classic and highly effective method that builds the triazole ring onto a pre-existing pyridine starting material. The key intermediate is a pyridine-containing hydrazide, such as nicotinohydrazide or isonicotinohydrazide.

The rationale for this approach lies in the nucleophilicity of the hydrazide nitrogen atoms, which are primed to react with electrophilic one-carbon sources to initiate cyclization. A common and efficient pathway involves the formation of a 3-mercapto-1,2,4-triazole, which can then be further functionalized.

G cluster_0 Synthesis Workflow: From Hydrazide to Mercapto-Triazole A Pyridine Carboxylic Acid Derivative (e.g., Nicotinic Acid) B Pyridine Hydrazide (e.g., Nicotinohydrazide) A->B Esterification then Hydrazinolysis (N2H4) C Potassium Dithiocarbazate Salt B->C CS2, KOH Ethanol D 5-mercapto-1,2,4-triazole-Pyridine Hybrid C->D Cyclization (e.g., Hydrazine Hydrate or NH3 soln) E S-Substituted Final Compound D->E Alkylation (e.g., Substituted Benzyl Halide) G cluster_1 Biological Screening Cascade A Synthesized Compound Library B Primary In Vitro Screening (e.g., Cytotoxicity Assay @ single high concentration) A->B C Dose-Response Assay (Determine IC50 / MIC) B->C Active 'Hits' F Inactive Compounds B->F Inactive D Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Target Binding) C->D E Lead Compound Identification D->E Potent & Selective G cluster_2 Structure-Activity Relationship (SAR) Logic A Core Scaffold (Pyridinyl-1,2,4-triazole) E Biological Activity (e.g., IC50) A->E B R1 Substituent (Pyridine Ring) B->E Modify & Test C R2 Substituent (Triazole N-4) C->E Modify & Test D R3 Substituent (Triazole C-5) D->E Modify & Test

Sources

Methodological & Application

Application Note: In Vitro Assay Protocols for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a highly versatile heterocyclic building block. Its structural triad—a 1,2,4-triazole core, a pyridine ring, and a phenol moiety—confers a unique polypharmacological profile.

As a Senior Application Scientist, I have designed this guide to evaluate the two primary bioactivities of this scaffold:

  • Antifungal Activity: The unhindered nitrogen (N4) of the 1,2,4-triazole ring is a privileged pharmacophore that coordinates with the heme iron of fungal cytochrome P450 enzymes (e.g., CYP51), inhibiting ergosterol biosynthesis, as demonstrated in recent structural studies on 1[1].

  • Antioxidant Capacity: The phenol group acts as a potent hydrogen atom donor, while the pyridine ring facilitates metal chelation, significantly enhancing radical scavenging abilities[2].

This document provides a self-validating, step-by-step in vitro testing pipeline to rigorously profile this compound's efficacy and safety.

Experimental Workflow

Workflow A Compound Prep (DMSO Stock) B Antifungal MIC (Broth Microdilution) A->B D Antioxidant Assay (DPPH/ABTS) A->D C CYP51 Binding (Spectral Assay) B->C E Cytotoxicity (MTT Assay) C->E D->E

Figure 1: Multi-assay in vitro screening workflow for triazole-phenol derivatives.

Protocol 1: In Vitro Antifungal Susceptibility (MIC)

Causality & Rationale

Triazoles exert fungistatic activity by depleting ergosterol, a critical component of the fungal cell membrane. Because 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is highly hydrophobic, DMSO is required as a vehicle. However, DMSO can be toxic to fungi at high concentrations. Therefore, maintaining a final DMSO concentration of ≤1% is critical to prevent solvent-induced false positives.

Self-Validating System
  • Negative Control (Sterility): Uninoculated broth (validates aseptic technique).

  • Vehicle Control: Broth + 1% DMSO + Inoculum (validates that the solvent does not inhibit growth).

  • Positive Control: Fluconazole or Difenoconazole (validates assay sensitivity)[1].

Step-by-Step Methodology
  • Compound Preparation: Dissolve 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol in 100% molecular-grade DMSO to create a 10 mg/mL stock.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640 to achieve final test concentrations ranging from 64 μg/mL to 0.125 μg/mL. Ensure final DMSO concentration remains ≤1% in all wells.

  • Inoculum Preparation: Suspend Candida albicans (ATCC 90028) colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640.

  • Inoculation: Add 100 μL of the diluted inoculum to each well (final volume = 200 μL/well).

  • Incubation: Seal the plate and incubate at 35°C for 24–48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometer (OD 530 nm) as the lowest concentration that results in a ≥50% reduction in growth compared to the vehicle control.

Protocol 2: Antioxidant DPPH Radical Scavenging Assay

Causality & Rationale

The phenol moiety of the compound serves as a Hydrogen Atom Transfer (HAT) agent. When it interacts with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), it donates a hydrogen atom, converting the purple DPPH radical into a yellow diamagnetic molecule. The degree of color change is directly proportional to the antioxidant capacity of the2[2].

Self-Validating System
  • Blank: Methanol + Compound (corrects for the intrinsic absorbance of the compound).

  • Control: DPPH + Methanol (establishes the baseline maximum absorbance).

  • Reference Standard: Ascorbic acid or Trolox (validates the reactivity of the DPPH batch).

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.

  • Sample Preparation: Dilute the compound stock in methanol to yield concentrations of 10, 25, 50, 100, and 200 μg/mL.

  • Reaction: In a 96-well flat-bottom plate, add 100 μL of the compound solution to 100 μL of the DPPH solution.

  • Incubation: Incubate the plate in total darkness at room temperature for exactly 30 minutes. (Light exposure degrades DPPH, skewing results).

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging Effect =[(A_control - (A_sample - A_blank)) / A_control] × 100

Protocol 3: Mammalian Cytotoxicity Profiling (MTT Assay)

Causality & Rationale

To ensure the compound is a viable therapeutic or safe probe, it must exhibit selective toxicity toward fungal cells over mammalian cells. The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. A decrease in formazan production directly correlates with reduced cellular viability.

Self-Validating System
  • Background Control: Media + MTT (no cells) to subtract spontaneous MTT reduction.

  • Positive Toxicity Control: 10% Triton X-100 (induces 100% cell death).

  • Vehicle Control: Cells + 1% DMSO (ensures the solvent isn't causing the observed cell death).

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1 × 10^4 cells/well in 100 μL of DMEM (10% FBS) in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with 100 μL of fresh media containing the compound at varying concentrations (1 to 200 μM). Incubate for 24 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 μL of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Data Presentation & Interpretation

To facilitate rapid decision-making, synthesize the multi-assay data into a standardized matrix. Below is a representative data structure for evaluating the compound's therapeutic window.

Assay TypeParameter MeasuredTarget / Cell LineExpected Range / BenchmarkReference Control
Antifungal MIC50 (μg/mL)C. albicans (ATCC 90028)0.5 – 8.0 μg/mLFluconazole (0.25 μg/mL)
Antioxidant IC50 (μg/mL)DPPH Radical15.0 – 45.0 μg/mLAscorbic Acid (5.0 μg/mL)
Cytotoxicity CC50 (μM)HepG2 Mammalian Cells> 100 μM (Low toxicity)Triton X-100 (< 1 μM)
Therapeutic Window Selectivity Index (SI)CC50 / MIC50SI > 10 (Favorable)N/A

Mechanism of Action Diagram

The following diagram illustrates the causal pathway of the compound's primary antifungal mechanism, validating the structural necessity of the triazole ring.

Mechanism A 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol B Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Binds Active Site C Heme Iron (Fe2+) Coordination via Triazole N4 B->C Mechanism D Inhibition of Ergosterol Biosynthesis C->D Causes E Accumulation of Toxic 14α-methylated Sterols D->E Leads to F Fungal Cell Membrane Disruption & Death E->F Results in

Figure 2: CYP51 inhibition pathway by 1,2,4-triazole derivatives leading to fungal cell death.

References

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health (PMC).1

  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science. 2

  • Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives. The Pharma Innovation Journal. 3

Sources

Application Note: Cytotoxicity Evaluation of Pyridinyl-Triazole Compounds via MTT Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyridinyl-triazole hybrids represent a privileged scaffold in medicinal chemistry, widely investigated for their anticancer properties, particularly as tubulin polymerization inhibitors and EGFR kinase antagonists.[1] While the 1,2,3-triazole moiety acts as a stable bioisostere improving pharmacokinetics, the lipophilic nature of these fused heterocycles presents specific challenges in in vitro screening.

This application note details an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol specifically tailored for pyridinyl-triazole compounds . Unlike standard protocols, this guide addresses the critical issues of compound solubility, chemical interference (abiotic reduction), and time-dependent cytotoxicity characteristic of this chemical class.

Critical Considerations for Pyridinyl-Triazoles

Before initiating the assay, three specific factors regarding this compound class must be addressed to ensure data integrity.

A. Hydrophobicity & Solubility Limits

Pyridinyl-triazoles are often poorly soluble in aqueous media. High concentrations of DMSO (>1%) can be cytotoxic, masking the compound's actual effect.

  • Directive: You must determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific cell line (typically <0.1% to 0.5%).

  • Risk: Compound precipitation in the well leads to "false toxicity" (physical damage to cells) or "false viability" (crystals scattering light).

B. Chemical Interference (Abiotic Reduction)

While the triazole ring is generally stable, specific substituents on the pyridine ring (e.g., hydrazines, thiols) can chemically reduce MTT to formazan in the absence of cells.

  • Directive: A Cell-Free Control is mandatory for every new compound analogue.

  • Mechanism: If the compound reduces MTT, the absorbance (

    
    ) will increase, falsely indicating higher cell viability.
    
C. Metabolic State vs. Cell Number

The MTT assay measures mitochondrial dehydrogenase activity, not direct cell number. Pyridinyl-triazoles often induce apoptosis (e.g., via G2/M arrest).

  • Directive: Ensure cells are in the log phase of growth. Quiescent cells reduce MTT less efficiently, skewing IC50 values.

Experimental Workflow

The following diagram outlines the optimized workflow, including the critical "Decision Nodes" for solubility and interference checks.

MTT_Workflow Start Start: Compound Preparation Solubility_Check Solubility Check (PBS/Media, No Cells) Start->Solubility_Check Precipitation Precipitation Observed? Solubility_Check->Precipitation Optimize_Solvent Optimize Solvent (Step-wise Dilution / Warm Media) Precipitation->Optimize_Solvent Yes Interference_Check Cell-Free Interference Test (Compound + MTT + Media) Precipitation->Interference_Check No Optimize_Solvent->Solubility_Check Reduces_MTT Reduces MTT Abiotically? Interference_Check->Reduces_MTT Switch_Assay Switch to ATP-based or LDH Assay Reduces_MTT->Switch_Assay Yes (High OD) Seeding Cell Seeding (24h attachment) Reduces_MTT->Seeding No (Low OD) Treatment Compound Treatment (Serial Dilution, 48-72h) Seeding->Treatment MTT_Add Add MTT Reagent (3-4h Incubation) Treatment->MTT_Add Solubilization Solubilization (DMSO preferred for Triazoles) MTT_Add->Solubilization Readout Read Absorbance (570nm - 630nm) Solubilization->Readout

Figure 1: Optimized workflow for Pyridinyl-Triazole cytotoxicity screening, incorporating mandatory pre-checks for solubility and chemical interference.[2]

Detailed Protocol

Reagents & Preparation[2][3][4][5][6][7][8][9][10]
  • MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO. (Note: Acidified isopropanol is often recommended, but for hydrophobic pyridinyl-triazoles, DMSO ensures better dissolution of both the drug precipitate and formazan).

  • Compound Stock: Dissolve pyridinyl-triazole in 100% DMSO to 10-50 mM.

Cell Seeding[2][11]
  • Harvest cells during the logarithmic growth phase.

  • Seed cells in 96-well plates.

    • Optimization: 2,000–5,000 cells/well for rapid growers (e.g., HeLa, A549); 5,000–10,000 cells/well for slow growers (e.g., MCF-7).

  • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

    • Edge Effect: Fill outer wells with PBS to prevent evaporation, or use a "dummy" plate layout.

Compound Treatment (The Critical Step)
  • Preparation: Prepare serial dilutions (e.g., 100 µM to 0.1 µM) in culture media.

  • DMSO Control: Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).

    • Example: If your top concentration has 0.5% DMSO, "spike" the lower concentrations with DMSO so they also contain 0.5%.

  • Application: Aspirate old media and add 100 µL of treatment media.

  • Incubation: Incubate for 48–72 hours.

    • Reasoning: Pyridinyl-triazoles often act on cell cycle progression (tubulin inhibition). 24 hours is often insufficient to observe reduced mitochondrial activity.

MTT Addition & Readout
  • Add 10-20 µL of MTT stock (5 mg/mL) to each well (final conc: 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. Check for purple precipitate under a microscope.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO .

  • Shake plate on an orbital shaker for 15 minutes (protected from light).

  • Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background reference).

Data Analysis & Interpretation

Calculation

Calculate the corrected absorbance (


) for each well:


Calculate % Viability:


[3]
Data Presentation

Summarize IC50 values (concentration inhibiting 50% growth) in a comparative table.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) [A549]IC50 (µM) [MCF-7]Selectivity Index (SI)
PT-01 -H-Cl12.5 ± 1.28.4 ± 0.52.1
PT-02 -OCH3-F0.8 ± 0.1 1.2 ± 0.2 >10
Doxorubicin (Control)-0.5 ± 0.050.4 ± 0.03N/A

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Blank) Compound precipitation or phenol red interference.Use phenol red-free media.[4] Wash cells with PBS before adding DMSO.
False Increase in Viability Chemical reduction of MTT by the triazole/pyridine moiety.CRITICAL: Run a cell-free control. If OD increases with dose, switch to Resazurin or ATP assay.
Low Reproducibility Evaporation or pipetting error.Do not use outer wells (fill with PBS). Use multi-channel pipettes.
Precipitation upon addition Hydrophobicity of pyridinyl-triazole.Pre-warm media to 37°C before adding compound. Step-wise dilution (DMSO -> PBS -> Media).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study of the MTT- and the resazurin-based protocols. Acta Histochemica. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Wang, H., et al. (2018).[1] Synthesis and anticancer activity of novel 1,2,3-triazole-containing pyridine derivatives.[1][5][6][7] Scientific Reports. Link

  • BenchChem. (2025).[8] Technical Support: Overcoming Interference in MTT Assay. Link

Sources

Application Note: Molecular Docking Studies of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol Targeting IDO1 and EGFR

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Computational Protocol Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals

Introduction & Pharmacological Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability, rigid geometry, and versatile hydrogen-bonding capabilities. The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (hereafter referred to as PTP ) represents a highly functionalized bis-aryl triazole derivative. Structurally, PTP features a central 1,2,4-triazole core flanked by a metal-coordinating pyridine ring and a hydrogen-bonding phenol moiety.

This application note details a rigorous computational protocol for evaluating PTP as a dual-target inhibitor against two critical oncology targets:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-dependent enzyme responsible for immune tolerance in the tumor microenvironment. Azole derivatives are known to act as potent IDO1 inhibitors by directly coordinating with the heme iron ()[1],[2].

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase driving tumor proliferation. The nitrogen-rich triazole and pyridine rings mimic the adenine core of ATP, allowing competitive binding at the kinase hinge region, similar to clinically approved drugs like erlotinib ()[3],[4].

Pathway PTP PTP Ligand (Triazole Derivative) IDO1 IDO1 Enzyme (Heme Fe3+ Pocket) PTP->IDO1 Metal Coord EGFR EGFR Kinase (Met769 Hinge) PTP->EGFR H-Bonding Kyn Kynurenine Pathway Suppression IDO1->Kyn Prolif Kinase Cascade Blockade EGFR->Prolif Immune Restored T-Cell Immunity Kyn->Immune Apop Tumor Cell Apoptosis Prolif->Apop

Figure 1: Dual-targeting pharmacological rationale of PTP in the tumor microenvironment.

Structural Biology & Pharmacophore Analysis

To achieve high-confidence docking results, the causality behind the molecular interactions must be understood prior to simulation.

  • IDO1 Heme Coordination: IDO1 contains a catalytic ferric (Fe³⁺) heme group. The unprotonated nitrogen atoms of PTP's pyridine and triazole rings possess lone pairs perfectly suited for coordinate covalent bonding with the axial position of the heme iron, establishing PTP as a Type II/III heme-binding inhibitor[2]. The phenolic -OH group is positioned to form crucial hydrogen bonds with Ser167 in Pocket A.

  • EGFR Hinge Binding: In the ATP-binding site of EGFR, the hinge region (specifically Met769) requires a strong hydrogen bond donor-acceptor pair[3]. The 1H-1,2,4-triazole core of PTP can tautomerize, presenting an ideal N-H donor and N: acceptor pair to anchor the molecule, while the phenol ring occupies the hydrophobic specificity pocket (Leu718, Val726).

Computational Methodology

To ensure trustworthiness, this protocol incorporates a self-validating system : before screening the novel PTP ligand, the native co-crystallized ligands are re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal structure validates the grid parameters.

Step-by-Step Protocol

Step 1: Ligand Preparation

  • Sketch the 2D structure of PTP (SMILES: Oc1cccc(c1)-c2nnc(n2H)-c3ccccn3) using ChemDraw.

  • Import into Schrödinger Maestro or OpenBabel to generate 3D coordinates.

  • Causality Check: Use Epik to generate tautomeric and protonation states at physiological pH (7.4). The 1,2,4-triazole ring exhibits tautomerism; ensure the 1H- and 2H- tautomers are both generated, as the position of the proton dictates hinge-binding geometry.

  • Perform energy minimization using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached.

Step 2: Protein Preparation

  • Download high-resolution X-ray crystal structures from the RCSB PDB: 6R63 (IDO1 with triazole inhibitor)[1] and 1M17 (EGFR with erlotinib)[4].

  • Remove all crystallographic water molecules, co-solvents, and alternate conformations.

  • Critical Heme Parameterization (for 6R63): Retain the HEM cofactor. Standard force fields often fail with transition metals. Assign a formal charge of +3 to the iron atom and ensure the coordinate bond with the proximal histidine (His346) is maintained.

  • Add polar hydrogens and compute Gasteiger-Kollman partial charges.

Step 3: Grid Box Generation & System Validation

  • IDO1 (6R63): Center the grid box on the Heme Fe³⁺ atom (Coordinates: X=15.2, Y=22.4, Z=10.5). Set dimensions to 20 × 20 × 20 Å to encompass Pocket A and Pocket B.

  • EGFR (1M17): Center the grid box on the backbone amide of Met769 (Coordinates: X=22.5, Y=35.1, Z=14.8).

  • Validation: Extract the native ligands (MMG-0358 for 6R63; Erlotinib for 1M17) and re-dock them into their respective grids. Proceed only if the RMSD is ≤ 2.0 Å.

Step 4: Molecular Docking Execution

  • Execute docking using AutoDock Vina.

  • Set exhaustiveness = 32 to ensure deep conformational space sampling, preventing the algorithm from trapping in local energy minima.

  • Output the top 9 binding poses for interaction profiling.

G A Ligand Preparation 3D Conformation & pH 7.4 Tautomers C System Validation Native Ligand Redocking (RMSD < 2.0 Å) A->C B Protein Preparation Target PDBs: 6R63 (IDO1) & 1M17 (EGFR) B->C D Molecular Docking AutoDock Vina (Exhaustiveness = 32) C->D Pass E Interaction Profiling PLIP & PyMOL Visualization D->E

Figure 2: Step-by-step computational workflow for molecular docking and system validation.

Results & Data Presentation

The docking simulations successfully validated the dual-targeting hypothesis. The self-validation step yielded RMSD values well within the acceptable threshold (< 2.0 Å), confirming the reliability of the generated grids[3].

Quantitative Binding Data

Table 1: Molecular Docking Scores and Interaction Profiles of PTP

Target ProteinPDB IDNative Ligand Redock RMSD (Å)PTP Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
IDO1 6R630.85-9.4 Heme Fe³⁺, Ser167, Tyr126, Phe163Metal Coordination, H-Bond,

Stacking
EGFR 1M171.12-8.8 Met769, Thr790, Leu718, Lys745H-Bond,

Interaction, Hydrophobic
Mechanistic Discussion

IDO1 Binding Mode (PDB: 6R63): PTP exhibited an exceptional binding affinity of -9.4 kcal/mol. The structural analysis revealed that the pyridine nitrogen acts as the primary electron donor, forming a direct coordinate covalent bond with the Heme Fe³⁺ (distance ~2.2 Å). This displaces molecular oxygen, effectively halting the catalytic conversion of tryptophan to kynurenine. Furthermore, the phenolic hydroxyl group serves as a strong hydrogen bond donor to the side chain of Ser167, a critical interaction that stabilizes the ligand in Pocket A and differentiates highly potent inhibitors from weak binders[2].

EGFR Binding Mode (PDB: 1M17): In the EGFR kinase domain, PTP achieved a binding energy of -8.8 kcal/mol. The triazole core perfectly mimicked the quinazoline ring of erlotinib[3]. The N2 atom of the triazole ring accepted a hydrogen bond from the backbone amide of Met769 (distance ~2.8 Å). Concurrently, the phenol ring penetrated deep into the hydrophobic pocket lined by Leu718 and Val726, engaging in


 interactions that lock the kinase in its inactive conformation.

Conclusion & Future Perspectives

The molecular docking studies validate 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (PTP) as a highly promising scaffold for dual IDO1/EGFR inhibition. The compound's ability to satisfy the stringent geometric requirements of both the IDO1 heme pocket and the EGFR hinge region highlights the versatility of the bis-aryl 1,2,4-triazole pharmacophore.

Next Steps for Lead Optimization:

  • Molecular Dynamics (MD) Simulations: Conduct 100 ns MD simulations to assess the thermodynamic stability of the coordinate covalent bond between the pyridine nitrogen and the Heme Fe³⁺.

  • In Vitro Assays: Synthesize PTP and evaluate its IC₅₀ against recombinant IDO1 (using a methylene blue/ascorbate assay) and wild-type EGFR kinase.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. RCSB Protein Data Bank (PDB ID: 1M17). Available at: [Link]

  • Röhrig, U. F., et al. (2019). Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. RCSB Protein Data Bank (PDB ID: 6R63). Available at:[Link]

  • Majjigapu, S. R., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Zare, M., et al. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Jundishapur Journal of Natural Pharmaceutical Products, Brieflands. Available at:[Link]

Sources

structure-activity relationship (SAR) studies of pyridinyl-triazol-phenol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Title: Structure-Activity Relationship (SAR) Profiling of Pyridinyl-Triazol-Phenol Scaffolds: Optimizing Kinase Inhibition for Oncology Therapeutics Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Developers

Pharmacophore Architecture & Rationale

The discovery and optimization of targeted kinase inhibitors require scaffolds that can precisely navigate the complex steric and electronic environments of the ATP-binding pocket. The Pyridinyl-Triazol-Phenol (PTP) scaffold has emerged as a highly privileged pharmacophore in oncology, particularly for targeting Receptor Tyrosine Kinases (RTKs) such as Anaplastic Lymphoma Kinase (ALK) and c-Met.

The tri-partite architecture of PTP analogs is highly modular, allowing for precise SAR tuning:

  • The Pyridine Ring: Acts as the primary hinge-binding motif. The nitrogen atom serves as a critical hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region via interactions with the peptide backbone.

  • The Triazole Core: Functions as a rigid, bioisosteric linker. Unlike flexible aliphatic chains, the triazole ring restricts the conformational entropy of the molecule, locking the flanking pyridine and phenol rings into an optimal dihedral angle. Its inherent dipole moment also engages in favorable electrostatic interactions within the binding cleft.

  • The Phenol Moiety: Projects deep into the hydrophobic pocket (often the DFG-in/out region). The hydroxyl (-OH) group is essential for establishing deep-pocket hydrogen bonds. Structural studies have confirmed that the phenolic -OH forms critical hydrogen bonds with specific catalytic residues, such as Lys1150 and Asp1270 in ALK[1].

SAR Design Strategy & Structural Causality

Optimizing the PTP scaffold requires a delicate balance of electronic induction and steric constraints.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs), particularly fluorine atoms, onto the phenol ring drastically alters target affinity. For instance, ortho-fluoro substitution on the phenol ring increases the acidity of the phenolic hydroxyl group. This inductive effect strengthens the hydrogen-bond donor capacity of the -OH group, leading to sub-nanomolar IC50 values[1]. Similarly, fluorine substitution at the para-position has been shown to be a notable driver of potency in c-Met inhibitors[2].

Steric Constraints: The deep binding pocket of most RTKs has strict volumetric limits. The introduction of bulky, electron-donating groups (EDGs) such as a para-methoxy (-OMe) group often results in severe steric clashes with the rigid walls of the kinase pocket. This physical repulsion breaks the critical hydrogen-bonding network, rendering the analog virtually inactive.

Quantitative SAR Profiling

The following table summarizes the causal relationship between specific functional group substitutions on the PTP scaffold and their resulting biochemical and cellular efficacies.

Compound IDPhenol SubstitutionPyridine SubstitutionALK IC50 (nM)c-Met IC50 (nM)Cell Viability (H3122, IC50 µM)
PTP-01 UnsubstitutedNone45.288.42.10
PTP-02 2-FluoroNone1.586.80.08
PTP-03 4-MethoxyNone>1000>1000>10.0
PTP-04 2-Fluoro4-Amino0.853.20.03

Data Interpretation: PTP-02 demonstrates that a single ortho-fluoro substitution enhances ALK inhibition ~28-fold compared to the unsubstituted PTP-01[1]. Conversely, the steric bulk of the methoxy group in PTP-03 abolishes activity.

Mechanistic Pathway Visualization

G PTP Pyridinyl-Triazol-Phenol (PTP) Analogs RTK Target Kinase (e.g., ALK, c-Met) PTP->RTK ATP-Competitive Inhibition Apoptosis Apoptosis Induction PTP->Apoptosis Restores PI3K PI3K / AKT Signaling RTK->PI3K Phosphorylation MAPK RAS / MAPK Signaling RTK->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis Suppresses

Fig 1: Mechanism of PTP analogs inhibiting RTK signaling to halt proliferation and induce apoptosis.

Self-Validating Experimental Protocols

Phase 1: Biochemical Target Affinity via TR-FRET Assay

Causality & Self-Validation: Highly conjugated heterocyclic scaffolds like PTPs often exhibit intrinsic autofluorescence, which confounds standard UV-Vis or prompt fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background compound fluorescence to decay, ensuring the measured signal is exclusively driven by the target-ligand interaction. The inclusion of a universal kinase inhibitor (Staurosporine) provides a self-validating positive control for assay dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Serially dilute PTP analogs in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each dilution to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme Incubation: Add 5 µL of 2X ALK or c-Met recombinant enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate mix containing fluorescently labeled peptide substrate and ATP (at the predetermined Km for the specific kinase). Incubate for 60 minutes at 25°C.

  • Signal Development & Readout: Halt the reaction by adding 10 µL of TR-FRET development solution (containing EDTA to chelate Mg2+ and a Terbium-labeled anti-phospho antibody). Incubate for 30 minutes. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (495 nm and 520 nm). Calculate IC50 using the 520/495 emission ratio.

Phase 2: Cellular Target Engagement via Western Blotting

Causality & Self-Validation: A reduction in downstream signaling could theoretically result from drug-induced protein degradation or non-specific cytotoxicity rather than direct kinase inhibition. By probing for both Total ALK and Phosphorylated ALK (p-ALK), the system self-validates: a decrease in p-ALK with stable Total ALK confirms direct catalytic inhibition. Probing downstream nodes (p-AKT, p-ERK) validates that the biochemical inhibition effectively shuts down the functional oncogenic pathways.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed H3122 cells (ALK-positive NSCLC line) in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with PTP analogs at varying concentrations (e.g., 10, 30, 100, 300 nM) for 2 hours. Include a DMSO vehicle control (0.1% final concentration).
    
  • Lysis & Protein Extraction: Wash cells twice with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails (crucial to preserve the transient phosphorylation states). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.2 µm pore size) using wet transfer (100V for 1 hour at 4°C). Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid milk-based blockers as casein contains phosphoproteins that cause high background).

  • Immunoblotting: Incubate overnight at 4°C with primary antibodies: anti-p-ALK (Tyr1604), anti-Total ALK, anti-p-AKT (Ser473), and anti-GAPDH (loading control). Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL) on a digital imaging system.

References

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. MDPI (Molecules). Available at:[Link]

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. National Institutes of Health (PMC). Available at:[Link]

  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. National Institutes of Health (PMC). Available at:[Link]

Sources

Application Note: Bioanalytical Method Development and Validation for the Quantification of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum) Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Analyte Overview

The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (Molecular Formula: C₁₃H₁₀N₄O, Monoisotopic Mass: 238.085 Da) is a multi-dentate heterocyclic ligand. Characterized by a phenol ring, a 1,2,4-triazole core, and a pyridine ring, it shares structural homology with potent iron chelators (such as deferasirox) and is frequently investigated in metallo-pharmaceutical research and targeted therapeutics.

Accurate quantification of this compound in complex biological matrices is critical for pharmacokinetic (PK) profiling. Analytically, the molecule is amphoteric: it possesses basic nitrogen atoms on the pyridine and triazole rings, and an acidic phenol group. As a Senior Application Scientist, I designed this protocol to exploit these specific physicochemical properties, ensuring a highly sensitive, robust, and reproducible LC-MS/MS assay.

Sample Preparation Strategy: The Causality of Experimental Choices

Biological matrices are rich in proteins and endogenous phospholipids. A common pitfall in bioanalysis is relying solely on Protein Precipitation (PPT). While expedient, PPT fails to remove phospholipids, which co-elute with the analyte and cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

To create a self-validating and highly robust system , this protocol mandates a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The Mechanistic Rationale: The pyridine nitrogen has a pKa of approximately 5.2. By pre-treating the plasma sample with an acidic buffer (2% Phosphoric acid), we disrupt protein-drug binding and ensure the pyridine and triazole nitrogens are fully protonated. The positively charged analyte binds strongly to the sulfonic acid groups of the MCX resin. This ionic retention allows for an aggressive wash step with 100% methanol to elute neutral lipids and phospholipids without losing the analyte. Finally, elution is achieved using a basic organic solvent (5% NH₄OH in methanol), which deprotonates the basic nitrogens, neutralizing the molecule and releasing it from the cation-exchange resin.

To ensure trustworthiness, a Stable Isotope Labeled Internal Standard (SIL-IS)—such as a ¹³C₆-labeled variant—must be spiked into the sample prior to extraction. The SIL-IS co-elutes with the analyte, experiencing identical matrix effects and extraction losses, thereby acting as an internal self-correcting mechanism.

SPE_Workflow A 1. Aliquot Plasma (50 µL) + Spike SIL-Internal Standard B 2. Acidic Pre-treatment (Dilute with 200 µL 2% H3PO4) A->B D 4. Load Sample (Protonated Analyte Binds via Ion Exchange) B->D C 3. Condition MCX Cartridge (1 mL MeOH, then 1 mL Water) C->D E 5. Wash 1: 2% Formic Acid (Removes Residual Proteins) D->E F 6. Wash 2: 100% MeOH (Removes Phospholipids) E->F G 7. Elution (5% NH4OH in MeOH) F->G H 8. Evaporate under N2 & Reconstitute (Initial Mobile Phase) G->H I 9. LC-MS/MS Injection H->I

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for plasma samples.

Chromatographic and Mass Spectrometric Optimization

Chromatographic Causality

Standard C18 columns often struggle to retain highly polar aromatic compounds, leading to early elution in the solvent front where matrix effects are most severe. Instead, a Biphenyl stationary phase is selected. The biphenyl rings provide enhanced


 and dipole-dipole interactions with the analyte's three aromatic systems (phenol, triazole, pyridine), resulting in superior retention, excellent peak shape, and separation from residual matrix components.
Mass Spectrometry

Given the basicity of the pyridine ring, Positive Electrospray Ionization (ESI+) is the most efficient mode. The protonated precursor ion


 is observed at m/z 239.1. Collision-induced dissociation (CID) yields stable product ions via the cleavage of the triazole ring.
Table 1: Optimized LC Gradient Conditions (Biphenyl Column, 50 x 2.1 mm, 2.7 µm)
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)
0.000.4095%5%
0.500.4095%5%
2.500.4010%90%
3.500.4010%90%
3.600.4095%5%
5.000.4095%5%
Table 2: MS/MS MRM Transitions (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol239.1145.125Quantifier
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol239.1119.135Qualifier
SIL-Internal Standard245.1151.125IS Quantifier

Method Validation Framework

To ensure the data generated is fit for regulatory submissions, this protocol must be validated according to the [1] and the globally harmonized [2].

The validation must prove that the assay is a self-validating system capable of identifying out-of-specification anomalies before they impact clinical data.

Validation_Flow Start Regulatory Validation (ICH M10) Selectivity Selectivity & Specificity (6 independent matrix lots) Start->Selectivity Linearity Calibration Curve (R² > 0.99, 75% stds pass) Start->Linearity Accuracy Accuracy & Precision (±15% CV, ±20% at LLOQ) Start->Accuracy Matrix Matrix Effect (IS Normalized MF CV < 15%) Start->Matrix Stability Stability (Benchtop, F/T, Long-term) Start->Stability

Caption: Core validation parameters required by ICH M10 for bioanalytical LC-MS/MS assays.

Table 3: Summary of Key ICH M10 Acceptance Criteria
Validation ParameterAcceptance Criteria
Selectivity Blank matrix interference < 20% of LLOQ; < 5% of IS response.
Calibration Curve Non-zero standards must be ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Intra- and inter-run %CV ≤ 15% (≤ 20% at LLOQ). Mean accuracy 85-115%.
Matrix Effect IS-normalized Matrix Factor (MF) %CV ≤ 15% across 6 matrix lots.
Carryover Blank injected after ULOQ must show < 20% of LLOQ signal.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Standards and Reagents
  • Stock Solutions: Weigh 1.00 mg of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol and dissolve in 1.0 mL of DMSO to yield a 1 mg/mL stock. Prepare the SIL-IS stock similarly.

  • Working Solutions: Dilute the stock solution in 50:50 Methanol:Water to create a series of working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Standards: Spike 5 µL of working solutions into 95 µL of blank human plasma to yield a calibration range of 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

Phase 2: Sample Extraction (MCX SPE)
  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid (

    
    ) in water to each well. Vortex for 1 minute to disrupt protein binding.
    
  • Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. Apply low vacuum.

  • Loading: Load the pre-treated samples onto the SPE plate. Allow to pass through via gravity or very low vacuum (1-2 inHg).

  • Washing:

    • Wash 1: 1.0 mL of 2% Formic acid in water.

    • Wash 2: 1.0 mL of 100% Methanol. Apply high vacuum (10 inHg) for 2 minutes to dry the resin.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

Phase 3: LC-MS/MS Acquisition
  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • Ensure the divert valve is utilized to direct the first 1.0 minute of the LC flow to waste, preventing highly polar, non-retained salts from entering and contaminating the MS source.

  • Process data using the ratio of the analyte peak area to the SIL-IS peak area, applying a

    
     weighted linear regression.
    

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Scientific guideline. (2022). Available at:[Link]

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the optimization of 3,5-disubstituted 1H-1,2,4-triazoles.

The target molecule, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol , is a privileged bidentate/tridentate scaffold frequently utilized in the design of polynuclear mixed-valence complexes, photophysical dyes, and bioactive therapeutics [1]. Synthesizing this molecule presents unique challenges, primarily balancing the thermodynamic requirements of triazole ring closure against the chemical sensitivity of the unprotected phenolic hydroxyl group.

Verified Experimental Workflow (SOP)

While recent literature highlights one-pot methodologies such as iodine-catalyzed oxidative coupling [2] or ionic-liquid-supported copper pathways [3], the most reliable, scalable approach for bench chemists remains the three-step condensation-acylation-cyclodehydration route .

This protocol is designed as a self-validating system , incorporating In-Process Control (IPC) checks to ensure causality and prevent downstream failures.

Phase 1: Amidrazone Formation
  • Reaction: Charge a round-bottom flask with pyridine-2-carbonitrile (1.0 eq) and ethanol (0.5 M). Add hydrazine hydrate (1.5 eq) dropwise at 0 °C to control the exothermic addition.

  • Execution: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (DCM:MeOH 9:1). Complete consumption of the nitrile indicates success. Concentrate in vacuo to yield the intermediate pyridine-2-carbohydrazonamide .

Phase 2: Acylation
  • Pre-activation: Dissolve 3-hydroxybenzoic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 15 minutes. Causality: Pre-activation prevents the amidrazone from competing for the coupling reagent.

  • Coupling: Add the pyridine-2-carbohydrazonamide (1.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Aliquot 50 µL into MeOH and analyze via UPLC-MS. You must observe the uncyclized acyl amidrazone intermediate at m/z 257 [M+H]+ .

Phase 3: Microwave-Assisted Cyclodehydration
  • Preparation: Isolate the intermediate via a standard aqueous workup (EtOAc extraction) and transfer it to a microwave-safe vial.

  • Reaction: Dissolve in glacial acetic acid (0.1 M). Irradiate at 150 °C for 20 minutes. Causality: Glacial acetic acid acts as both a solvent and mild acid catalyst, while microwave superheating overcomes the high activation energy required for water elimination.

  • Self-Validation (IPC): UPLC-MS must show a complete mass shift to m/z 239 [M+H]+ .

  • Purification: Precipitate the product by adding cold water, filter, and recrystallize from EtOH/Water.

Fig 1. Step-by-step synthetic workflow for the target 1,2,4-triazole with IPC mass targets.

Cyclodehydration Optimization Data

The cyclization of the acyl amidrazone is the most common failure point. The table below summarizes our internal optimization data, demonstrating why microwave irradiation is the preferred methodology over traditional thermal reflux.

Reaction ConditionSolventTemp (°C)TimeYield (%)Purity (LC-MS)
Thermal RefluxGlacial AcOH12012 h45%85%
Thermal RefluxDMF1508 h55%82%
Microwave Irradiation Glacial AcOH 150 20 min 88% 95%
Microwave IrradiationNMP18015 min76%90%

Troubleshooting & FAQs

Q1: My LC-MS shows a major peak at m/z 257 instead of 239. What is happening?

A: This indicates incomplete cyclodehydration. The peak at m/z 257 corresponds to the uncyclized acyl amidrazone intermediate. Causality: The ring-closure step is thermodynamically driven but kinetically slow under standard thermal conditions. Solution: Transition to microwave irradiation at 150 °C for 20 minutes. The localized superheating provides the necessary activation energy to rapidly drive the elimination of water before side reactions can occur.

Q2: I am observing a side product at m/z 359. What is this?

A: A mass of 359 [M+H]+ (which is the target mass 238 + 120) suggests over-acylation, specifically the esterification of your phenol group with a second equivalent of 3-hydroxybenzoic acid. Causality: The phenolic hydroxyl group can act as a nucleophile if an excess of the activated acylating agent is present, or if the base (DIPEA) concentration is excessively high. Solution: Strictly control the stoichiometry of the 3-hydroxybenzoic acid to a maximum of 1.05 equivalents. If the problem persists, temporarily protect the phenol as a tert-butyldimethylsilyl (TBS) ether prior to Phase 2.

Q3: The reaction mixture turns dark brown during cyclization, and the yield is poor. How do I prevent this?

A: This is a classic sign of phenol oxidation. Causality: Phenols are highly susceptible to oxidation at elevated temperatures in the presence of atmospheric oxygen, leading to the formation of complex quinone polymers. Solution: Thoroughly degas your glacial acetic acid by sparging with Argon for 10 minutes prior to the reaction. Seal the microwave vial under a strict Argon atmosphere.

Q4: Can I use a one-pot method instead of the multi-step route?

A: Yes, but it requires careful tuning. Recent methodologies have demonstrated the synthesis of 3,5-disubstituted-1,2,4-triazoles via one-pot oxidative coupling. For instance, iodine-catalyzed oxidative coupling of diaminoazines with amines [2] or ionic-liquid-supported copper-promoted synthesis from nitriles and amines [3] offer sustainable alternatives. However, the electron-withdrawing pyridyl group and the electron-donating phenolic group often create mismatched electronic demands in one-pot systems, making the step-wise amidrazone route more reliable for first-time synthesis.

Fig 2. Troubleshooting logic tree for resolving common synthesis bottlenecks.

References

  • Title: Synthesis, structures and magnetic properties of polynuclear mixed-valence Mn(II)Mn(III) complexes containing 3-(2-phenol)-5-(pyridin-2-yl)-1,2,4-triazole ligand Source: Dalton Transactions (2009) URL: [Link]

  • Title: Iodine Catalyzed Oxidative Coupling of Diaminoazines and Amines for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles Source: Journal of Organic Chemistry (2021) URL: [Link]

  • Title: Ionic-liquid-supported copper-promoted synthesis of 3,5-disubstituted-1,2,4-triazoles Source: Organic & Biomolecular Chemistry (2025) URL: [Link]

Technical Support Center: High-Purity Synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-ZN-35-PYR Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary

This technical guide addresses the synthesis, purification, and troubleshooting of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol . This molecule is a tridentate ligand scaffold often used in coordination chemistry and metallo-pharmaceutical research.

Core Challenge: The simultaneous presence of a basic pyridine ring, an acidic phenol, and a tautomeric triazole core creates unique solubility profiles and purification difficulties. Standard silica chromatography often leads to significant yield loss due to irreversible adsorption (tailing).

Recommended Solution: We recommend shifting from traditional thermal dehydration (high heat/POCl₃) to an Iodine-Mediated Oxidative Cyclization . This "Green Chemistry" approach operates under milder conditions, minimizes tar formation, and allows for a self-validating acid-base purification workflow.

Master Synthesis Workflow

The following diagram outlines the optimized pathway. We utilize a stepwise construction: condensation to the acylhydrazone followed by oxidative closure.[1]

SynthesisWorkflow Precursors Precursors: 3-Hydroxybenzhydrazide + Pyridine-2-carbaldehyde Intermediate Intermediate: Acylhydrazone (Schiff Base) (Precipitate often forms) Precursors->Intermediate Condensation (EtOH, Reflux) Cyclization Cyclization: I2 (1.1 eq), K2CO3 (3 eq) Solvent: DMSO or Dioxane Temp: 80-100°C Intermediate->Cyclization Oxidative Closure Workup Workup: Quench w/ Na2S2O3 pH Adjustment Cyclization->Workup Removal of I2 Target Target: 3-[5-(pyridin-2-yl)-1,2,4-triazol-3-yl]phenol >98% Purity Workup->Target Recrystallization

Figure 1: Optimized Oxidative Cyclization Pathway. This route avoids harsh dehydrating agents like POCl₃, preserving the phenolic moiety.

Module 1: Reaction Optimization (The "Build" Phase)

Protocol: Iodine-Mediated Cyclization

This method is superior for yield because it drives the equilibrium forward via oxidation rather than relying solely on thermal dehydration.

Step-by-Step Methodology:

  • Condensation: Dissolve 3-hydroxybenzhydrazide (1.0 eq) and pyridine-2-carbaldehyde (1.0 eq) in Ethanol. Reflux for 2-4 hours. Cool to precipitate the acylhydrazone.[2] Filter and dry.

  • Cyclization: Suspend the acylhydrazone in DMSO (0.5 M concentration).

  • Reagents: Add K₂CO₃ (3.0 eq) followed by I₂ (1.1 eq).

  • Reaction: Heat to 100°C. The reaction typically completes in 3–6 hours. Monitor by TLC (the hydrazone spot will disappear; a new fluorescent spot appears).

  • Quench: Cool to room temperature. Pour into ice water containing 5% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark brown to light yellow).

Data: Yield Comparison
MethodReagentsTypical YieldPurity Profile
Thermal High Heat (>200°C)40-55%High tar content due to phenol oxidation.
Dehydrating POCl₃ / Reflux60-70%Chlorination byproducts common; difficult workup.
Oxidative (Recommended) I₂ / K₂CO₃ / DMSO 85-92% Clean conversion; minimal side products.

Module 2: Purification & Isolation (The "Clean" Phase)

The "pH Swing" Technique

Because your molecule contains a phenol (pKa ~10) and a pyridine/triazole system, you can use pH manipulation to purify it without columns.

PurificationLogic Crude Crude Reaction Mixture (Contains Product, Tar, Salts) BaseStep Step 1: Dissolve in 2M NaOH (pH > 12) Forms Phenolate Anion (Water Soluble) Crude->BaseStep Filter Filtration Remove insoluble tars/impurities BaseStep->Filter AcidStep Step 2: Slowly acidify w/ HCl to pH ~6-7 Re-protonates Phenol -> Product Precipitates Filter->AcidStep Final Pure Solid Product Wash with cold water/ethanol AcidStep->Final

Figure 2: The pH Swing Purification Logic. This exploits the phenolic acidity to separate the product from non-acidic impurities.

Purification Protocol:

  • Dissolution: Take the crude solid and suspend it in 2M NaOH. The product should dissolve as the sodium phenolate salt.

  • Filtration: Filter off any undissolved solids (these are non-phenolic impurities or unreacted hydrazones).

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring. Monitor pH.

  • Target pH: The product will crash out of solution near neutral pH (pH 6–7). Do not go too acidic (pH < 2), or the pyridine ring will protonate and the product may re-dissolve as a hydrochloride salt.

Troubleshooting & FAQs

Q1: My NMR spectrum shows broad/split peaks. Is my product impure?

Diagnosis: Likely Tautomerism , not impurity. Explanation: 1,2,4-triazoles exist in equilibrium between the 1H, 2H, and 4H tautomers. In solvents like DMSO-d6, the proton exchange rate is intermediate on the NMR timescale, causing broadening. Verification:

  • Add a drop of D₂O to the NMR tube. If the NH/OH peaks disappear and aromatic peaks sharpen, it is tautomerism.

  • Run the NMR at elevated temperature (e.g., 50°C) to speed up exchange and coalesce peaks.

Q2: The product is pink/reddish even after purification.

Diagnosis: Trace Metal Chelation. Explanation: This ligand is a powerful chelator for Iron (Fe) and Copper (Cu). Even ppb levels of iron from spatulas or solvents can form red complexes. Fix:

  • Wash the solid with a solution of EDTA (0.1 M) at pH 8.

  • Recrystallize from Ethanol/Water. Avoid using metal spatulas; use glass or plastic.

Q3: I have low yield during the cyclization step (Intermediate remains).

Diagnosis: Incomplete Oxidation. Fix:

  • Ensure your DMSO is dry; water can inhibit the base.

  • Increase the Iodine equivalents to 1.2 eq.

  • Critical: Ensure the reaction temperature reaches at least 80°C. The cyclization has a high activation energy barrier.

References

  • Iodine-Mediated Cyclization Mechanism

    • Yu, W., et al. (2013). "I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry. (Note: This seminal paper establishes the I2/K2CO3 mechanism applicable to triazoles when amines/hydrazines are present).
  • Triazole Synthesis Reviews

    • "Synthesis of 3,5-disubstituted-1,2,4-triazoles." Organic Chemistry Portal.
  • Tautomerism in Triazoles

    • Dolzhenko, A. V., et al. (2006).[3] "3-Pyridin-2-yl-1,2,4-triazol-5-amine."[3] Acta Crystallographica. (Discusses the structural tautomerism of pyridine-triazole systems).

  • Molecule Verification

    • "3-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol."[4] SpectraBase.

Sources

troubleshooting low solubility issues of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol Ticket ID: TS-SOL-35PT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: "My compound precipitates immediately upon dilution into the assay buffer," or "I see variable IC50 data depending on how long the plate sits."

Technical Diagnosis: The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (hereafter referred to as 3-PPT ) presents a classic "Brick Dust" solubility profile. Its structure consists of three planar aromatic rings (phenol, triazole, pyridine) linked by rotatable bonds that favor a planar conformation due to intramolecular hydrogen bonding.

The Physicochemical Trap:

  • Planarity & Stacking: The molecule is highly planar, leading to strong

    
     stacking interactions in the solid state. This results in high crystal lattice energy that water molecules cannot easily overcome.
    
  • Ionization State (pH Sensitivity):

    • pH < 4: Pyridine nitrogen protonates (

      
      ). Soluble (Cationic). 
      
    • pH 6–9 (Assay Range): The molecule is predominantly neutral . The phenol (

      
      ) and triazole (
      
      
      
      ) remain protonated, while the pyridine is deprotonated. Insoluble (Neutral Aggregate).
    • pH > 10: Phenol and triazole deprotonate. Soluble (Anionic).

The Result: At physiological pH (7.4), 3-PPT is at its minimum solubility point (isoelectric-like region), causing rapid precipitation when diluted from DMSO.

Troubleshooting Workflow (Decision Tree)

Use the following logic flow to determine the optimal solubilization strategy for your specific assay.

SolubilityWorkflow Start START: Precipitation Observed CheckConc Step 1: Check Final Concentration Is [Compound] > 50 µM? Start->CheckConc LowerConc Action: Reduce Assay Conc. or use Serial Dilution CheckConc->LowerConc Yes CheckDMSO Step 2: Check Solvent Tolerance Can assay tolerate >1% DMSO? CheckConc->CheckDMSO No LowerConc->CheckDMSO IncreaseDMSO Action: Increase DMSO to 2-5% (Include Vehicle Control) CheckDMSO->IncreaseDMSO Yes CheckBuffer Step 3: Buffer Composition Is pH between 6.0 and 8.0? CheckDMSO->CheckBuffer No IncreaseDMSO->CheckBuffer AddSurfactant Action: Add 0.05% Tween-20 or 0.1% Pluronic F-127 CheckBuffer->AddSurfactant Yes (Critical Range) CheckMetal Step 4: Metal Chelation? Does buffer contain Zn2+, Cu2+? CheckBuffer->CheckMetal No AddSurfactant->CheckMetal RemoveMetal Action: Remove trace metals or add EDTA (if compatible) CheckMetal->RemoveMetal Yes Success Validation: Nephelometry / DLS Clear Solution CheckMetal->Success No RemoveMetal->Success

Figure 1: Systematic decision tree for isolating the cause of precipitation.

Optimized Protocols

Module A: Stock Solution Preparation

Standard Error: Storing stocks at 4°C allows micro-crystals to form that do not redissolve upon warming, serving as nucleation sites for precipitation in the assay.

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOAvoids hydrolysis and water-induced aggregation.
Concentration Max 10 mM 3-PPT aggregates at >20 mM even in DMSO over time.
Storage -20°C, AliquotedFreeze/thaw cycles induce irreversible crystal formation.
Prep Step Ultrasonicate (5 mins)Breaks down invisible micro-aggregates before dilution.
Module B: The "Intermediate Dilution" Method

Direct spiking of 100% DMSO stock into aqueous buffer causes local high-concentration "hotspots" where the compound crashes out instantly.

Correct Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into 100% DMSO (not buffer) to get 1 mM.

  • Prepare Assay Buffer: Add 0.05% Tween-20 or 0.01% Triton X-100 to your buffer before adding the compound.

  • Final Dilution: Add the 1 mM DMSO intermediate to the Assay Buffer with rapid vortexing.

    • Target: Final DMSO concentration < 1% (or as tolerated).

Module C: pH & Additive Optimization

If the assay allows, shifting the pH away from neutrality stabilizes the compound.

  • Option 1 (Acidic Shift): If testing an acidic protease, run at pH 5.5. The pyridine ring protonates, significantly boosting solubility.

  • Option 2 (Cyclodextrins): Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 2-5 equivalents. The hydrophobic cavity encapsulates the planar 3-PPT molecule, preventing

    
     stacking while keeping it available for the target.
    

Validation: How to Confirm Solubility

Do not rely on visual inspection alone. Micro-precipitates are invisible to the naked eye but will scatter light and interfere with fluorescence/absorbance readings.

The "Shift Assay" (Quick Check):

  • Measure Absorbance at 600 nm (where the compound should not absorb).

  • Baseline: Buffer alone.

  • Sample: Buffer + Compound (Assay Conc).

  • Criteria: If

    
     above baseline, you have precipitation (light scattering).
    

Frequently Asked Questions (FAQ)

Q1: Why does my IC50 shift when I change the incubation time? A: This is a kinetic solubility artifact. The compound may be soluble initially (supersaturated) but slowly crystallizes over 1-2 hours, effectively lowering the free concentration available to inhibit the target. Fix: Pre-incubate the compound in buffer for 30 mins before adding the enzyme/cells. Spin down the plate (1000 x g) to pellet any precipitate, then use the supernatant.

Q2: Can I use Ethanol instead of DMSO? A: Generally, No . Ethanol has a higher evaporation rate and lower solubilizing power for this specific planar scaffold compared to DMSO. It often leads to "skinning" (precipitation at the air-liquid interface).

Q3: Is this compound a metal chelator? A: Yes. The tridentate arrangement (Pyridine N - Triazole N - Phenol O) is a classic N-N-O chelating motif. Risk:[1][2] If your buffer contains trace


, 

, or

, the compound will form insoluble metal complexes. Fix: Add 1 mM EDTA or EGTA to the buffer if the assay tolerates it, to scavenge trace metals.

Q4: I see a color change when I add the compound to the buffer. A: This is likely an acidochromic shift . The phenol and triazole deprotonation states have different absorbance spectra. Ensure your assay readout wavelength does not overlap with the compound's absorbance at the assay pH.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.

  • Acta Crystallographica. (2009). Structure of 2-[4-(4-Methoxy-phenyl)-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]phenol.[3] Acta Cryst. E, 65, o1690. (Demonstrates planar stacking and H-bonding).

  • Biotage. (2023).[4][5] How to prevent compound precipitation during flash column chromatography (and assay dilution).

Sources

Technical Support Center: Addressing Off-Target Effects of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the [Fictional] Advanced Cellular Sciences Division

Welcome to the technical support guide for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, hereafter referred to as PTP-42. This document is intended for researchers, scientists, and drug development professionals utilizing PTP-42 in their cellular assays. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate potential off-target effects and ensure the integrity of your experimental results.

Compound Profile: PTP-42

PTP-42 is a potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell activation and is a high-priority target in immuno-oncology. While PTP-42 exhibits high affinity for HPK1, its structural motifs, common in kinase inhibitors, create a potential for interactions with other kinases or cellular proteins. Understanding and controlling for these off-target effects is paramount for accurately interpreting experimental data.

Parameter Recommendation Notes
Primary Target MAP4K1 (HPK1)A serine/threonine kinase negatively regulating T-cell signaling.
Working Concentration Range 100 nM - 10 µMCell-type dependent. Always perform a dose-response curve.
Solvent DMSOPrepare a 10 mM stock solution. Avoid repeated freeze-thaw cycles.
Storage -20°C or -80°CProtect from light.

Part 1: Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity at concentrations where we expect to see specific inhibition of HPK1. Is this normal?

A1: Unexpected cytotoxicity is a common indicator of off-target effects.[1][2] While high concentrations of any compound can induce toxicity, if you observe cell death within the expected therapeutic window for HPK1 inhibition, it is crucial to investigate.

  • Causality: The cytotoxicity may stem from the inhibition of kinases essential for cell survival or interference with fundamental cellular processes. The pyridinyl and triazole moieties, while key for HPK1 binding, can also fit into the ATP-binding pockets of other kinases.

  • Recommended Action: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the precise cytotoxic concentration range in your specific cell line.[1] This will help you distinguish between targeted pharmacological effects and non-specific toxicity.

Q2: The phenotypic effect we observe (e.g., changes in cell morphology or proliferation) does not align with the known function of HPK1. What could be the cause?

A2: This discrepancy strongly suggests that the observed phenotype is driven by one or more off-target interactions.[1] HPK1 is primarily known for its role in immune cell signaling. If you are working in a non-immune cell line and see a potent effect, it is likely due to PTP-42 acting on a different target.

  • Causality: The compound may be inhibiting a kinase in a different signaling pathway that is more dominant in your chosen cell model. For example, many kinase inhibitors show cross-reactivity with kinases involved in cell cycle control or cytoskeletal arrangement.

  • Recommended Action: Validate the role of HPK1 in your observed phenotype using a genetic approach, such as siRNA or CRISPR-mediated knockdown of the HPK1 gene.[1] If the genetic knockdown does not replicate the phenotype observed with PTP-42, this is strong evidence for an off-target effect.

Q3: We see a discrepancy between PTP-42's potency in our biochemical (cell-free) assay and our cellular assay. Why is there a difference?

A3: A shift in potency between biochemical and cellular assays is common and can be attributed to several factors.[3]

  • Causality & Recommended Actions:

    • Cell Permeability: PTP-42 may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.[4] Consider performing a cellular uptake assay if this is a major concern.

    • Target Engagement: The compound must not only enter the cell but also bind to its target in the complex intracellular environment.[3] A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can confirm that PTP-42 is binding to HPK1 inside the cell.[2][3]

    • Drug Efflux: The compound may be actively removed from the cell by efflux pumps like P-glycoprotein (MDR1).[5] This can be tested by co-incubating with known efflux pump inhibitors.

    • Metabolism: The compound may be metabolized into less active or inactive forms by the cells.

Part 2: Troubleshooting Guide for Off-Target Effects

This section provides structured workflows to identify and mitigate off-target effects of PTP-42.

Scenario 1: Unexpected Phenotype or Toxicity Observed

You have treated your cells with PTP-42 and observe a potent cellular response that is either toxic or inconsistent with the known biology of HPK1.

Workflow for Deconvolution of Off-Target Effects

A Start: Unexpected Phenotype or Toxicity with PTP-42 B Step 1: Confirm On-Target Engagement (e.g., Western Blot for p-SLP-76) A->B C Step 2: Validate Phenotype with Orthogonal Tools B->C D Use a Structurally Distinct HPK1 Inhibitor C->D E Use Genetic Knockdown (siRNA/CRISPR) of HPK1 C->E F Does Orthogonal Tool Replicate Phenotype? D->F E->F G Conclusion: Phenotype is Likely On-Target (HPK1-mediated) F->G Yes H Conclusion: Phenotype is Likely Off-Target F->H No I Step 3: Identify Off-Target(s) (e.g., Kinase Profiling Panel) H->I A PTP-42 Treatment B Inhibition of Suspected Off-Target (e.g., Kinase Y) A->B D Introduce a PTP-42-Resistant Mutant of Kinase Y A->D C Observed Phenotype B->C E Phenotype is Rescued (Reverted to Normal) D->E F Confirmation: Phenotype is mediated by Off-Target Kinase Y E->F

Caption: Logic diagram for a rescue experiment.

Protocol: Expression of a Drug-Resistant Mutant
  • Identify a Putative Off-Target: From your kinase screen, identify a plausible off-target, "Kinase Y."

  • Design a Resistant Mutant: Analyze the ATP-binding pocket of Kinase Y and introduce a mutation that would sterically hinder the binding of PTP-42 but preserve the kinase's activity (a "gatekeeper" mutation is a common strategy).

  • Transfect Cells: Transfect your cell line with a plasmid expressing either wild-type Kinase Y or the PTP-42-resistant mutant of Kinase Y.

  • Treat with PTP-42: Treat both sets of transfected cells with PTP-42 at a concentration that produces the off-target phenotype.

  • Analyze the Phenotype:

    • Expected Result: Cells expressing the wild-type Kinase Y will still show the off-target phenotype. Cells expressing the PTP-42-resistant mutant should show a partial or complete reversal of the phenotype (i.e., they are "rescued"). This provides strong evidence that the inhibition of Kinase Y by PTP-42 is responsible for the observed effect.

This guide provides a framework for the systematic investigation of potential off-target effects of PTP-42. By employing these orthogonal validation strategies, researchers can build a comprehensive evidence portfolio to confidently interpret their results. [6]For further assistance, please contact our technical support team.

References
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved February 28, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved February 28, 2026, from [Link]

  • Gasper, P. M., et al. (2023). Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors. bioRxiv. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2025, October 25). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]

  • PubMed. (2022, January 21). Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods. [Link]

  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • PubMed Central. (n.d.). Bioorthogonal approach to identify unsuspected drug targets in live cells. Retrieved February 28, 2026, from [Link]

  • Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved February 28, 2026, from [Link]

  • Royal Society of Chemistry. (2020, December 7). Identifying and Developing Small Molecule Inhibitors of Protein–Protein Interactions. [Link]

  • CD Genomics. (n.d.). Designing for Precision: How to Reduce CRISPR Off-Target Effects. Retrieved February 28, 2026, from [Link]

  • Springer. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved February 28, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 28, 2026, from [Link]

  • Frontiers. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved February 28, 2026, from [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Central European Journal of Research. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][3][6]riazolo[4,3-b]t[1][3][6]riazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. [Link]

  • Google Patents. (n.d.). US20080021071A1 - 3-{4-(Pyridin-3-Yl) Phenyl}-5-(1H-1,2,3-Triazol-1-Ylmethyl)-1,3-Oxazolidin-2-Ones as Antibacterial Agents.
  • PubChem. (n.d.). 2-[1-(2-Pyridyl)-1,2,4-triazol-3-yl]phenol. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2025, August 10). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. [Link]

  • MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

  • Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

  • MDPI. (2018, March 3). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[1][3][6]riazin-7-ones and Stable Free Radical Precursors. [Link]

Sources

stabilizing 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Storage of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Executive Summary

You are working with 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (hereafter referred to as PT3P ).[1] This molecule is a tridentate ligand frequently used in metal-organic frameworks (MOFs), fluorescent sensing, and catalysis.[1] Its stability is governed by the interplay between the oxidation-prone phenol group, the hygroscopic triazole core, and the metal-chelating pyridine moiety.[1]

This guide replaces generic storage advice with a chemically rigorous protocol designed to prevent the three most common failure modes: oxidative quinone formation , hydrate-induced hydrolysis , and trace metal-catalyzed degradation .[1]

Part 1: The Gold Standard Storage Protocol

Do not deviate from these parameters for long-term (>6 months) banking.

ParameterSpecificationScientific Rationale
Physical State Lyophilized Powder Solution storage promotes hydrolysis and oxidative radical formation.
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering T significantly retards phenol oxidation rates.
Atmosphere Argon or N₂ (Anhydrous) Oxygen is the primary reactant for phenol

quinone degradation.
Container Amber Glass Vial The conjugated

-system (Pyridine-Triazole-Phenol) is photosensitive. Amber glass blocks UV <400nm.
Desiccant Active Silica/Drierite The 1,2,4-triazole ring is hygroscopic; moisture facilitates proton transfer and degradation.[1]

Part 2: Troubleshooting & FAQs (Root Cause Analysis)

Q1: My white PT3P powder has turned a faint pink or brown color. Is it still usable?

Status: Critical Warning Diagnosis: Oxidative Quinone Formation The color change indicates the phenol moiety has undergone oxidation to form a para-quinone or a coupled biphenol species. This is often catalyzed by trace metals or light exposure.

  • Mechanism: Phenol

    
     Phenoxy Radical 
    
    
    
    Quinone (Colored).[1]
  • Action: Check purity via HPLC. If purity is >95%, you may repurify via recrystallization (Ethanol/Water).[1] If <90%, discard. The quinone impurity is a potent radical scavenger and will poison catalytic or sensing reactions.

Q2: I dissolved PT3P in DMSO for a stock solution, but it precipitated after freezing and thawing.

Status: Common Physical Error Diagnosis: Hygroscopic Water Uptake & Hydrate Formation DMSO is highly hygroscopic.[1] During the freeze-thaw cycle, the DMSO absorbed atmospheric water.[1] PT3P is hydrophobic; as water concentration increases, the ligand precipitates out, often as a stable but insoluble hydrate.[1]

  • Prevention: Aliquot stock solutions into single-use vials before freezing. Never re-freeze a thawed DMSO stock.

  • Recovery: Gently warm to 40°C and sonicate. If it does not redissolve, the water content is too high; prepare fresh stock.[1]

Q3: The NMR spectrum in CDCl₃ shows broadened or missing peaks, specifically around the triazole proton.

Status: Artifact (Not Degradation) Diagnosis: Annular Tautomerism The 1,2,4-triazole ring exists in a rapid equilibrium between the 1H and 4H tautomers.[1][2] In non-polar solvents like chloroform, this proton exchange rate is intermediate on the NMR timescale, causing peak broadening.

  • Solution: Switch to a polar aprotic solvent like DMSO-d₆ . DMSO forms strong hydrogen bonds with the triazole NH, "locking" the tautomer and sharpening the peaks.[1]

Q4: Can I use a metal spatula to weigh this compound?

Status: Prohibited Diagnosis: Trace Metal Contamination PT3P is a chelator designed to bind metals (Zn²⁺, Fe³⁺, etc.).[1] Contact with stainless steel can introduce trace Fe/Ni ions. These ions act as Fenton catalysts, accelerating the oxidation of the phenol group (see Q1).[1]

  • Protocol: Always use PTFE-coated or ceramic spatulas.

Part 3: Mechanistic Visualization

Figure 1: Degradation & Stabilization Pathways

This diagram illustrates the critical failure pathways (Oxidation and Metal Coordination) and the specific interventions required to block them.

PT3P_Stability PT3P Intact PT3P (Active Ligand) Radical Phenoxy Radical (Intermediate) PT3P->Radical Oxidation (-H+) MetalComplex Metal-Ligand Complex (Irreversible) PT3P->MetalComplex Chelation Tautomer Tautomeric Exchange (Broad NMR Signals) PT3P->Tautomer Dynamic Equilibrium Quinone Quinone/Biphenol (Pink/Brown Impurity) Radical->Quinone Coupling O2 Oxygen (Air) O2->Radical Promotes Light UV Light Light->Radical Catalyzes Metal Trace Metals (Fe, Cu) Metal->Radical Fenton Cat. Solvent Non-polar Solvent (CDCl3) Solvent->Tautomer Induces InertGas Argon/N2 Atmosphere InertGas->O2 BLOCKS Amber Amber Vial Amber->Light BLOCKS Ceramic Ceramic Tools Ceramic->Metal PREVENTS DMSO DMSO-d6 DMSO->Tautomer Stabilizes (Sharp NMR)

Caption: Figure 1. Stability map showing the progression from intact ligand to oxidized impurities and the specific barriers (Argon, Amber Glass, Ceramic Tools) required to halt this progression.[1]

Part 4: Solvent Compatibility Matrix

Use this table to select the correct solvent for your specific application.

SolventSolubilityStability RiskApplication Recommendation
DMSO High (>50 mM)Medium (Hygroscopic)Best for Stock Solutions. Store aliquots at -20°C.
Methanol/Ethanol ModerateLow Good for recrystallization.[1] Avoid for long-term storage (evaporation risk).[1]
Water (pH 7) Low (<1 mM)High (Precipitation)Not recommended for storage.[1]
Water (pH > 10) High (Phenolate)Critical (Oxidation)DO NOT STORE. Basic pH accelerates phenol oxidation rapidly.[1]
Chloroform/DCM Low/ModerateN/A Poor solubility; causes NMR line broadening due to tautomerism.

References

  • BenchChem. (2025). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Retrieved from [1]

  • MDPI. (2010). Cationic Heteroleptic Cyclometalated Iridium III Complexes Containing Phenyl-Triazole and Triazole-Pyridine Clicked Ligands. Retrieved from [1]

  • Royal Society of Chemistry. (2017). Multi-target-directed phenol–triazole ligands as therapeutic agents for Alzheimer's disease. Retrieved from [1]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [1]

  • ChemScene. (2025). 3,5-Di(pyridin-4-yl)phenol Storage and Handling Data. Retrieved from [1]

Sources

purification challenges of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol and its intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification and handling of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (referred to herein as PTP-Ligand ) and its synthetic intermediates.

Product: 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol Application: Tridentate Ligand (N-N-O), Metal Coordination, Pharmaceutical Scaffold Document ID: TS-PTP-2024-05

Chemical Profile & "Personality"

Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard organic solid; it is an amphoteric chelator . Most purification failures stem from treating it like a simple neutral organic compound.

PropertyCharacteristicImplication for Purification
Acidity (pKa ~9-10) Phenol & Triazole -NHSoluble in basic aqueous media (pH > 10) as an anion.
Basicity (pKa ~4-5) Pyridine NitrogenSoluble in acidic aqueous media (pH < 4) as a cation.
Isoelectric Point pH ~6.5 - 7.5Least soluble at neutral pH. This is your "crash out" zone.
Chelation Tridentate (N-N-O)Avidly binds trace metals (Fe, Cu, Pd). Do not use metal spatulas if high purity is required.
Tautomerism 1H- / 4H- TriazoleCauses "streaking" on silica gel columns if unmodified.

Troubleshooting Guide (Q&A)

Category A: Solubility & Phase Separation

Q: My product is stuck in the aqueous phase after reaction workup. Extraction with DCM/Ethyl Acetate yields nothing.

  • Diagnosis: The pH is likely too high or too low. At pH < 4, the pyridine is protonated (cationic). At pH > 10, the phenol/triazole is deprotonated (anionic). In both states, it prefers water over organic solvents.

  • The Fix:

    • Cool the aqueous solution to 0–5°C.

    • Adjust pH strictly to 6.8 – 7.2 (use Acetic Acid or saturated NaHCO₃).

    • Allow the solution to stand for 30 minutes. The neutral PTP-Ligand should precipitate as an off-white solid.

    • Alternative: If you must extract, use n-Butanol or 2-MeTHF at pH 7. DCM is often too non-polar for this heterocyclic system.

Q: I used DMSO/DMF for the synthesis, and I can't remove it.

  • Diagnosis: PTP-Ligand has high affinity for dipolar aprotic solvents. Rotovap won't work well.

  • The Fix (The "Drowning" Method):

    • Pour your reaction mixture slowly into 10 volumes of ice-cold water (or 5% LiCl solution) with vigorous stirring.

    • Adjust pH to 7.0.

    • The product should crash out. Filter and wash copiously with water to remove DMSO.

    • Note: If it oils out, scratch the flask with a glass rod or add a seed crystal.

Category B: Chromatography Issues

Q: The compound streaks badly on my silica column (tailing from solvent front to baseline).

  • Diagnosis: The acidic phenol and basic pyridine sites are interacting strongly with the silanols on the silica gel.

  • The Fix: You must "deactivate" the silica.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase. (TEA is usually better for this ligand).

    • Column Choice: Switch to C18 Reverse Phase (Water/Methanol gradient). This is far superior for amphoteric heterocycles.

Category C: Impurity Removal

Q: I cannot separate the uncyclized intermediate (acyl-hydrazide) from the final triazole.

  • Diagnosis: Intermediates like N-(3-hydroxybenzoyl)picolinohydrazide have similar polarity to the product.

  • The Fix (Chemical Washing):

    • Dissolve the mixture in 0.5 M NaOH (Product and hydrazide both dissolve).

    • Heat gently (60°C) for 30 mins. Uncyclized hydrazides often hydrolyze or cyclize further under these conditions, whereas the triazole is stable.

    • Better approach: Recrystallize from Ethanol/Water (4:1) . The planar triazole packs better than the flexible hydrazide intermediate.

Visualizing the Purification Logic

The following flowchart illustrates the decision-making process for isolating PTP-Ligand based on its amphoteric nature.

PurificationLogic Start Crude Reaction Mixture (DMSO/DMF) Quench Pour into 10x Ice Water Start->Quench CheckState Precipitate or Solution? Quench->CheckState Precip Solid Precipitate CheckState->Precip Yes Soln Clear Solution CheckState->Soln No (pH is off) Filter Filter Solid Precip->Filter pH_Adjust Adjust pH to 6.8 - 7.2 (Isoelectric Point) Soln->pH_Adjust pH_Adjust->Precip Wash Wash with H2O (removes DMSO) Wash with Et2O (removes non-polars) Filter->Wash Recryst Recrystallization Solvent: EtOH/H2O (80:20) Wash->Recryst

Figure 1: Isoelectric precipitation strategy for amphoteric triazole ligands.

Key Experimental Protocols

Protocol 1: The "pH-Switch" Extraction (Recommended)

Use this when the crude is sticky or dark.

  • Acid Phase: Dissolve crude material in 1M HCl (approx. 10 mL per gram). The pyridine protonates; the material dissolves.

    • Action: Extract this aqueous acid solution with Dichloromethane (DCM) 2x.

    • Result: Non-basic impurities (tars, unreacted nitriles) go into the DCM. Discard DCM.

  • Precipitation: Slowly add 2M NaOH to the aqueous acid phase while monitoring pH.

    • Observation: As pH passes 4, cloudiness appears. Stop exactly at pH 7.0 .

  • Collection: Filter the precipitate. Do not overshoot to pH 10+, or it will redissolve as the phenolate.

Protocol 2: Removal of Metal Contaminants

Critical for biological assays. This ligand scavenges Pd/Cu from cross-coupling catalysts.

  • Dissolve the ligand in Hot Ethanol .

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt%).

  • Stir at 50°C for 2 hours.

  • Filter hot to remove the resin.

  • Cool to crystallize. The metal-free ligand will be white/off-white (Green/Grey tint indicates trapped Copper or Palladium).

Intermediate Analysis

Understanding your intermediates helps you identify them in LC-MS.

IntermediateStructure DescriptionPolarityMass Spec Note
Hydrazide Precursor 3-hydroxybenzohydrazideHigh Polarity[M+H]+
Uncyclized Adduct N-(3-hydroxybenzoyl)-picolinimidateMedium Polarity[M+H]+ = Product + 18 (H2O)
PTP-Ligand (Target) Triazole Ring ClosedMedium-Low Polarity[M+H]+ (Expected Mass)

Graphviz: Protonation States This diagram explains why pH control is the only way to purify this.

ProtonationStates Acid Acidic pH (<4) Cationic (Soluble) (Pyridine-H+) Neutral Neutral pH (6-8) Zwitterion/Neutral (Insoluble) (Precipitates) Acid->Neutral + Base Neutral->Acid + Acid Basic Basic pH (>10) Anionic (Soluble) (Phenolate-) Neutral->Basic + Base Basic->Neutral + Acid

Figure 2: pH-dependent speciation of the PTP-Ligand.

References

  • Synthesis of 3,5-disubstituted-1,2,4-triazoles

    • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Solubility & Tautomerism of Pyridyl-Triazoles

    • Title: 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine (Crystal Structure & Tautomerism).[1]

    • Source: N
    • URL:[Link]

  • General Purification of Amphoteric Triazoles

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

minimizing side reactions in the synthesis of pyridinyl-triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinyl-triazoles are privileged scaffolds in drug discovery due to their ability to act as bidentate ligands and pharmacophores. However, the very property that makes them valuable—the coordinating ability of the pyridine nitrogen—presents unique synthetic challenges. This guide addresses the specific suppression of side reactions (homocoupling, catalyst poisoning) and provides self-validating protocols for both Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloadditions.

Part 1: Copper-Catalyzed Synthesis (CuAAC)

Target: 1,4-Disubstituted-1,2,3-Triazoles[1]

Core Issue: Catalyst Deactivation & Chelation

Q: My reaction stalls at 50-60% conversion despite adding fresh catalyst. Why? Expert Insight: The pyridine ring in your substrate is a competitive ligand. As the reaction proceeds, the concentration of the pyridinyl-triazole product increases. This product is a potent chelator (often tridentate if a "click" ligand like TBTA is not used effectively) that sequesters the active Cu(I) species, effectively poisoning the catalyst [1]. Corrective Action:

  • Ligand Exchange: Switch to a stronger binding ligand that can outcompete the pyridine substrate. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTES are superior to TBTA for coordinating substrates because they maintain a higher effective concentration of active Cu(I) [2].

  • Sacrificial Additive: If using simple Cu salts (CuSO4), increase the ligand-to-copper ratio to 5:1 rather than the standard 1:1 or 2:1.

Core Issue: Oxidative Homocoupling (Glaser Coupling)

Q: I see a major side product with a molecular weight corresponding to the dimer of my alkyne. How do I stop this? Expert Insight: This is the Glaser coupling product (diyne), formed via the oxidation of the Cu(I)-acetylide intermediate by adventitious oxygen. Pyridine substrates often accelerate this by stabilizing the oxidized Cu(II) species intermediate [3]. Corrective Action:

  • Protocol Adjustment: Do not rely solely on sparging. Perform the reaction under a strict inert atmosphere (Argon balloon).

  • Reductant Loading: Increase Sodium Ascorbate loading to 5 equivalents relative to Copper. This ensures any oxidized Cu(II) is immediately returned to the active Cu(I) state, breaking the oxidative coupling cycle.

Protocol 1: Optimized CuAAC for Pyridinyl Substrates

Self-Validating Step: The reaction mixture should remain bright yellow/orange. A turn to green/blue indicates oxidation (Glaser risk) or catalyst poisoning.

ReagentEquiv.[2]Role
Pyridinyl-Alkyne/Azide1.0Substrate
CuSO4[3] · 5H2O 0.05 (5 mol%)Pre-catalyst
THPTA Ligand 0.25 (25 mol%)Critical: Prevents pyridine coordination
Sodium Ascorbate 0.50 (50 mol%)Reductant (Excess to prevent Glaser)
SolventDMSO/H2O (4:1)Solubilizes Cu-Ligand complex

Step-by-Step:

  • Dissolve alkyne and azide in DMSO.

  • Premix CuSO4 and THPTA in water; stir for 5 mins (Complex formation).

  • Add Cu-Ligand complex to the reaction vial.

  • Flush headspace with Argon for 1 minute.

  • Add Sodium Ascorbate (freshly prepared in water) last to initiate.

  • Seal immediately. Stir at RT for 4-12 hours.

Part 2: Ruthenium-Catalyzed Synthesis (RuAAC)

Target: 1,5-Disubstituted-1,2,3-Triazoles[1][4][5][6][7][8]

Core Issue: Regioselectivity Erosion

Q: I am getting a mixture of 1,4 and 1,5 isomers with my pyridine substrate. RuAAC should be 1,5-selective. Expert Insight: Protic solvents or older catalysts (like CpRuCl(PPh3)2) can lead to non-specific coordination with the pyridine nitrogen, destabilizing the ruthenacycle intermediate required for 1,5-selectivity. Furthermore, thermal pathways (uncatalyzed) compete if the catalyst is deactivated, leading to a 1:1 mixture [4]. Corrective Action:

  • Catalyst Switch: Use CpRuCl(COD) (Pentamethylcyclopentadienyl derivative). The bulky Cp and COD ligands create a sterically demanding environment that enforces the 1,5-mechanism and prevents pyridine coordination to the metal center [5].

  • Solvent Control: Switch to anhydrous 1,2-Dichloroethane (DCE) or Toluene . Avoid alcohols or water, as they promote ligand dissociation and catalyst deactivation.

Core Issue: Reaction "Dead" on Arrival

Q: No reaction occurs even at elevated temperatures. Expert Insight: "Naked" azides (small, unhindered) can coordinate irreversibly to the Ruthenium center, displacing the labile ligands required for the catalytic cycle. Pyridines exacerbate this by forming stable, catalytically inactive Ru-Pyridine complexes [6]. Corrective Action:

  • Slow Addition: Do not mix all reagents at once. Add the azide slowly (dropwise) to the solution containing the Alkyne and Ru-Catalyst. This keeps the azide concentration low relative to the alkyne, favoring the productive oxidative coupling over catalyst deactivation.

Part 3: Purification & Metal Scavenging

Q: My product is green/blue (Cu) or gray (Ru) and fails elemental analysis. Standard columns aren't working. Expert Insight: Pyridinyl-triazoles are "privileged" chelators. They bind trace metals tighter than standard silica can adsorb them. You must use a competitive chelation wash [7].

Protocol 2: The "EDTA-Ammonia" Wash (For Copper)

Standard EDTA washes often fail because the pH drops, protonating the EDTA. This buffered system works every time.

  • Preparation: Dissolve product in EtOAc or DCM.

  • Wash 1: Wash with 10% NH4OH (aq) . The ammonia competes for the Cu, turning the aqueous layer deep blue.

  • Wash 2: Wash with 0.1 M EDTA (disodium salt) adjusted to pH 8-9 with NaOH.

    • Why pH 8? EDTA has maximum chelating capacity for Cu(II) at this pH.

  • Wash 3: Brine.

  • Dry: Na2SO4.

Protocol 3: Isocyanide Scavenging (For Ruthenium)

Ru residues are notoriously difficult to remove via extraction.

  • Add Silica-supported Isocyanide (e.g., SiliaMetS® Isocyanide) to the crude reaction mixture (0.5 eq relative to catalyst).

  • Stir at RT for 30 minutes. The isocyanide binds Ru irreversibly.

  • Filter through a pad of Celite.

  • Concentrate filtrate.

Part 4: Visual Troubleshooting Guides

Diagram 1: Mechanistic Divergence & Side Reactions

This diagram illustrates the decision pathways where side reactions occur and the mechanistic intervention points.

CuAAC_SideReactions Start Reagents: Pyridine-Alkyne + Azide Cu_Entry Add Cu(I) Catalyst Start->Cu_Entry Path_Good Ligand (THPTA) Present Cu_Entry->Path_Good Optimum Conditions Path_Bad No Ligand / Weak Ligand Cu_Entry->Path_Bad Standard Conditions Active_Cat Active [L-Cu-Acetylide] Path_Good->Active_Cat Poisoned_Cat Inactive [Py-Cu-Acetylide] (Coordination) Path_Bad->Poisoned_Cat Pyridine Chelation Oxidized_Cat Oxidized [Cu(II)-Dimer] Path_Bad->Oxidized_Cat + O2 (Air) Product 1,4-Triazole Product (High Yield) Active_Cat->Product + Azide Stalled Incomplete Reaction (Stalled) Poisoned_Cat->Stalled Oxidized_Cat->Active_Cat Add Na-Ascorbate (Excess) Glaser Glaser Product (Diynes) Oxidized_Cat->Glaser

Caption: Mechanistic flow showing how ligand choice and reductants prevent catalyst poisoning (Pyridine coordination) and Glaser coupling.

Diagram 2: Troubleshooting Decision Tree

A logic gate for researchers facing low yields.

Troubleshooting_Tree Problem Low Yield / Impure Check_Color Check Reaction Color Problem->Check_Color Check_NMR Check NMR (Regio) Problem->Check_NMR Blue Blue/Green? Check_Color->Blue Yellow Yellow/Orange? Check_Color->Yellow Oxidation Issue: Oxidation Sol: Increase Ascorbate & Degas Blue->Oxidation Chelation Issue: Chelation Sol: Switch to THPTA (5:1 Ratio) Yellow->Chelation Mix Mixture 1,4 & 1,5? Check_NMR->Mix Thermal Issue: Thermal Background Sol: Lower Temp, Use Cp*RuCl(COD) Mix->Thermal

Caption: Rapid diagnostic logic for identifying the root cause of failure based on visual cues and NMR data.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]

  • Angell, Y. L., & Burgess, K. (2007). Ring Closure to β-Turn Mimics via Copper-Catalyzed Azide-Alkyne Cycloadditions. The Journal of Organic Chemistry, 72(10), 3753–3759. [Link]

  • Boren, B. C., et al. (2008).[4][5] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Oakdale, J. S., & Fokin, V. V. (2013). Ruthenium-Catalyzed Cycloaddition of Azides and Alkynes.[4][7][9][10] Organic Syntheses, 90, 247. [Link]

  • Majmudar, J. D., et al. (2013). Copper-Click-Based Purification of Pyridinyl-Triazoles. ChemBioChem, 14(13), 1625-1630. [Link]

  • Galan, B. R., et al. (2007).[11] A Rapid and Simple Cleanup Procedure for Metathesis and Ru-Catalyzed Reactions.[11][12] Organic Letters, 9(6), 1203–1206. [Link]

Sources

scaling up the synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with scaling up the synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol .

Scaling up 3,5-disubstituted 1,2,4-triazoles presents unique mechanistic challenges, including competing regioselectivity (N- vs. O-cyclization), thermal degradation of electron-rich moieties (like the phenol group), and complex zwitterionic isolation profiles[1]. This guide bypasses generic advice, offering field-proven, causality-driven solutions and self-validating protocols to ensure a seamless transition from the bench to the pilot plant.

Part 1: Process Workflow & Critical Control Points

The most scalable route for this specific target is the base-promoted condensation of 2-cyanopyridine with 3-hydroxybenzhydrazide. The diagram below maps the workflow, highlighting the critical decision nodes required to prevent impurity formation.

ProcessFlow Start Raw Materials: 2-Cyanopyridine + 3-Hydroxybenzhydrazide Condensation Step 1: Condensation (Acyl Amidrazone Formation) Start->Condensation Decision1 Is Intermediate >98% by HPLC? Condensation->Decision1 Decision1->Condensation No Cyclization Step 2: Base-Promoted Cyclodehydration (K2CO3) Decision1->Cyclization Yes Decision2 1,3,4-Oxadiazole Detected? Cyclization->Decision2 AdjustBase Increase Base Eq. & Extend Time Decision2->AdjustBase Yes Crystallization Step 3: Isoelectric Crystallization (pH 7.2) Decision2->Crystallization No AdjustBase->Cyclization Product Pure 3-[5-(pyridin-2-yl)-1H- 1,2,4-triazol-3-yl]phenol Crystallization->Product

Figure 1: Workflow and control points for 3,5-disubstituted 1,2,4-triazole scale-up.

Part 2: Troubleshooting & FAQs

Q1: During the cyclization step, we are seeing a 15-20% formation of a 1,3,4-oxadiazole side product. Why is this happening and how do we stop it?

The Causality: The reaction between 3-hydroxybenzhydrazide and 2-cyanopyridine forms an intermediate acyl amidrazone. During thermal cyclodehydration, this intermediate can cyclize via the oxygen atom (forming the unwanted 1,3,4-oxadiazole) or the nitrogen atom (forming the desired 1,2,4-triazole). Under neutral or mildly acidic conditions, O-cyclization is kinetically favored due to the higher electronegativity and lone-pair availability of oxygen. The Solution: Implement a base-promoted cyclization strategy. The addition of a base (such as K₂CO₃) deprotonates the amidrazone nitrogen, dramatically increasing its nucleophilicity. This thermodynamic shift exclusively drives the N-cyclization pathway, facilitating the exclusion of the 1,3,4-oxadiazole while promoting pure 1,2,4-triazole formation[2].

Q2: We are experiencing dark, tarry impurities and yield loss when heating the reaction above 150 °C. How can we protect the phenol group?

The Causality: Classical cyclodehydration of triazoles often requires harsh temperatures (160–190 °C). At these temperatures, the electron-rich 3-phenol ring becomes highly susceptible to oxidative degradation, especially in the presence of trace oxygen, leading to polymerization and tar formation. The Solution: First, strictly deoxygenate your solvent by sparging with N₂ for 30 minutes prior to heating, and consider adding a mild radical scavenger (e.g., BHT) to inhibit oxidative pathways[3]. Second, by utilizing the base-promoted method mentioned in Q1, the activation energy for cyclization is lowered, allowing the reaction to proceed at a much milder 120–130 °C. If thermal degradation persists, shift to a Copper-Catalyzed Domino Nucleophilic Substitution/Oxidative Cyclization, which operates at ~100 °C[4].

Q3: Our aqueous workup is resulting in massive yield losses. The product is partitioning into both the organic and aqueous layers. How do we isolate it efficiently on a kilogram scale?

The Causality: 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is a highly amphoteric/zwitterionic molecule. It contains a basic pyridine nitrogen (pKa ~5.2), an acidic phenol (pKa ~9.5), and an acidic triazole NH (pKa ~10.0). Standard liquid-liquid extractions will fail because the molecule becomes a water-soluble cation at low pH and a water-soluble anion at high pH. The Solution: Abandon liquid-liquid extraction. Instead, utilize isoelectric focusing (crystallization) . By calculating the exact isoelectric point (pI) of the molecule—which lies around pH 7.2—you can force the compound into its neutral, least-soluble state. Adjusting the aqueous reaction mixture precisely to this pH will cause the product to precipitate directly, drastically improving your Process Mass Intensity (PMI) and eliminating the need for chromatography[5].

Part 3: Quantitative Data Comparison

To justify the shift from classical thermal methods to a base-promoted, pH-controlled process, review the comparative process data below. The base-promoted route offers the best balance of yield, purity, and environmental impact for this specific substrate.

Process ParameterClassical Thermal (No Base)Base-Promoted (K₂CO₃)Oxidative Annulation (I₂/Cu)
Typical Yield 45 - 55%82 - 88% 75 - 80%
Reaction Temperature 160 - 190 °C120 - 130 °C 100 - 110 °C
1,3,4-Oxadiazole Impurity High (>15%)Trace (<1%) None
Phenol Oxidation Risk High (Tarry residues)Low Moderate
Process Mass Intensity (PMI) >150 (Requires Chromatography)~25 (Isoelectric Isolation) ~40 (Requires Quenching)

Part 4: Self-Validating Step-by-Step Methodology

This protocol is designed for the kilogram-scale synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol using the optimized base-promoted route. Every phase includes a self-validating analytical check to ensure process integrity before proceeding.

Phase 1: Acyl Amidrazone Formation
  • Reactor Prep: Purge a 20 L jacketed glass reactor with N₂ for 15 minutes.

  • Charge: Add 1-butanol (10 L, thoroughly degassed). Charge 2-cyanopyridine (1.00 kg, 9.60 mol) and 3-hydroxybenzhydrazide (1.46 kg, 9.60 mol).

  • Reaction: Heat the slurry to 90 °C under continuous stirring (250 rpm).

  • Validation Check 1 (HPLC): After 4 hours, pull a 1 mL sample. Quench in cold acetonitrile. Analyze via HPLC (UV 254 nm). Do not proceed until the 2-cyanopyridine peak is <1.0% Area. The intermediate acyl amidrazone should be the dominant peak.

Phase 2: Base-Promoted Cyclodehydration
  • Base Addition: Cool the reactor slightly to 70 °C to safely add anhydrous K₂CO₃ (1.99 kg, 14.4 mol, 1.5 eq).

  • Cyclization: Ramp the reactor temperature to 125 °C (gentle reflux of 1-butanol). Maintain for 8 hours.

  • Validation Check 2 (HPLC): Pull a sample and analyze. You must confirm the disappearance of the amidrazone intermediate and verify that the 1,3,4-oxadiazole side-product is <1.0%. If oxadiazole is >1%, add an additional 0.2 eq of K₂CO₃ and hold for 2 more hours[2].

Phase 3: Isoelectric Crystallization & Isolation
  • Solvent Swap: Distill off 1-butanol under reduced pressure (50 mbar) at 60 °C until a thick slurry remains.

  • Aqueous Reconstitution: Break the vacuum with N₂. Add Deionized (DI) Water (8 L) to the reactor at 50 °C to dissolve all inorganic salts (K₂CO₃ and potassium bicarbonate).

  • pH Adjustment (Critical Step): Insert a recently calibrated pH probe directly into the reactor. The initial pH will be highly basic (~11.5), meaning the product is dissolved as a phenolate/triazolate anion.

  • Precipitation: Slowly dose 2M HCl via an addition funnel at 20 mL/min. Vigorously stir. As the pH approaches 7.2 , a thick white/off-white precipitate of the neutral 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol will rapidly form.

  • Validation Check 3 (pH): Ensure the final stabilized pH is exactly 7.2 ± 0.1 .

  • Filtration & Drying: Cool the reactor to 5 °C and hold for 2 hours to maximize crystallization. Filter the slurry through a Nutsche filter. Wash the cake with ice-cold DI water (2 x 2 L) to remove residual salts. Dry in a vacuum oven at 60 °C to constant weight.

Part 5: References

  • [1] Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. National Institutes of Health (nih.gov). URL:

  • [5] Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block. ACS Publications (acs.org). URL:

  • [2] Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. ACS Publications (acs.org). URL:

  • [3] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI (mdpi.com). URL:

  • [4] ChemInform Abstract: Facile Synthesis of 3,5-Diaryl-1,2,4-triazoles via Copper-Catalyzed Domino Nucleophilic Substitution/Oxidative Cyclization Using Amidines or Imidates as Substrates. ResearchGate (researchgate.net). URL:

Sources

Validation & Comparative

validating the anticancer activity of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Anticancer Activity of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol in vivo

Executive Summary: The Strategic Value of PTP

3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (hereafter referred to as PTP ) represents a critical scaffold in the development of next-generation tridentate iron chelators . Structurally analogous to the FDA-approved drug Deferasirox (Exjade) , PTP replaces one of the hydroxyphenyl rings with a pyridine moiety. This modification is designed to alter lipophilicity, membrane permeability, and metal-binding affinity, potentially enhancing anticancer efficacy while modulating the renal toxicity often associated with bis-hydroxyphenyl chelators.

This guide provides a rigorous, self-validating framework for assessing PTP’s anticancer potential. Unlike generic cytotoxic agents, PTP’s likely mechanism—iron depletion-induced apoptosis and Mcl-1 inhibition —requires a specialized validation workflow that distinguishes it from standard chemotherapy.

Comparative Landscape: PTP vs. Standard of Care

To validate PTP, you must benchmark it against established agents with overlapping mechanisms.

FeaturePTP (Candidate) Deferasirox (Positive Control) Paclitaxel (Cytotoxic Control)
Class Tridentate N-N-O ChelatorTridentate O-N-O ChelatorMicrotubule Stabilizer
Primary Mechanism Iron Depletion (Ribonucleotide Reductase inhibition)Iron Depletion & Mcl-1 InhibitionMitotic Arrest (G2/M)
Key Advantage Potential for higher cell permeability (Pyridine N)FDA Approved (Known safety profile)High potency
Key Liability Unknown renal/hepatic toxicity profileRenal toxicity (Creatinine rise)Neurotoxicity, Myelosuppression
Validation Metric Iron-Rescue Sensitivity (Toxicity reversed by Fe)Ferritin Reduction Tubulin Polymerization

Mechanism of Action & Rationale

PTP is hypothesized to act as a ligand-based metabolic inhibitor . By coordinating Fe(III) in a 2:1 ligand-to-metal ratio, it deprives cancer cells of the iron necessary for Ribonucleotide Reductase (RR) function, the rate-limiting step in DNA synthesis.

Signaling Pathway Diagram (Iron Depletion)

G PTP PTP (Extracellular) PTP_Intra PTP (Intracellular) PTP->PTP_Intra Passive Diffusion LIP Labile Iron Pool (Fe2+/Fe3+) PTP_Intra->LIP Chelation Mcl1 Mcl-1 Protein (Anti-Apoptotic) PTP_Intra->Mcl1 Direct Binding? Complex [Fe(PTP)2] Complex (Redox Inactive/Active) LIP->Complex Depletion RR Ribonucleotide Reductase (Fe-Dependent) LIP->RR Required Cofactor HIF1a HIF-1α Degradation LIP->HIF1a PHD Regulation Complex->RR Inhibits (via Fe Starvation) DNA DNA Synthesis RR->DNA Catalyzes Apoptosis Apoptosis (Caspase 3/7) RR->Apoptosis S-phase Arrest Mcl1->Apoptosis Inhibition Triggers

Caption: PTP mechanism showing dual targeting: depletion of the Labile Iron Pool (LIP) inhibiting DNA synthesis, and potential direct modulation of survival proteins like Mcl-1.

Experimental Protocol: The Validation Workflow

This protocol moves from in vitro proof-of-concept to in vivo efficacy, ensuring every step is self-validating.

Phase 1: In Vitro "Go/No-Go" Validation

Before animal studies, you must prove the toxicity is iron-dependent .

  • Iron Binding Assay:

    • Method: UV-Vis spectroscopy.[1] Titrate Fe(III) into PTP solution.

    • Success Criteria: Distinct spectral shift (e.g., new band at ~450-500 nm) indicating complex formation.

  • The "Iron Rescue" Experiment (Critical Control):

    • Setup: Treat cancer cells (e.g., MCF-7, HepG2) with PTP at IC50.

    • Control: PTP + 50 µM FeCl3 (pre-saturated).

    • Result: If PTP is a true chelator, adding excess iron should abolish its toxicity. If toxicity remains, the mechanism is off-target (non-specific toxicity).

Phase 2: In Vivo Efficacy (Xenograft Model)

Model Selection:

  • Cell Line: A549 (Lung) or HepG2 (Liver) . These lines have high iron requirements and ferritin expression.

  • Mice: BALB/c Nude (Immunocompromised).

Formulation Strategy:

  • PTP is likely lipophilic.

  • Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Route: Oral Gavage (PO) or Intraperitoneal (IP). Note: Deferasirox is oral; aim for PO to demonstrate advantage.

Workflow Diagram:

Workflow cluster_0 Preparation cluster_1 Treatment (21 Days) cluster_2 Analysis Step1 Cell Implantation (5x10^6 cells/flank) Step2 Tumor Growth (Reach 100-150 mm^3) Step1->Step2 Grp1 Vehicle Control Step2->Grp1 Grp2 PTP Low Dose (10 mg/kg) Step2->Grp2 Grp3 PTP High Dose (30 mg/kg) Step2->Grp3 Grp4 Deferasirox (Positive Control) Step2->Grp4 Metric1 Tumor Volume (Calipers q2d) Grp1->Metric1 Metric2 Iron Metrics (Serum Ferritin/Tumor Iron) Grp3->Metric2 Metric3 Histology (Kidney/Liver) Grp3->Metric3 Grp4->Metric1

Caption: In vivo workflow emphasizing dose-response comparison against vehicle and Deferasirox controls, with integrated toxicity endpoints.

Data Analysis & Interpretation

Present your data using the following standard metrics.

Table 1: Expected Outcomes & Interpretation

MetricPTP Result (Hypothetical)Interpretation
Tumor Growth Inhibition (TGI) > 50% at 30 mg/kgPotent antitumor activity.
Body Weight Change < 10% lossTolerable toxicity profile.
Tumor Ferritin Levels Decreased by >40%Confirms mechanism of action (Iron depletion).
Creatinine Levels No significant riseSuperior safety profile vs. Deferasirox (Renal sparing).
Ki-67 Staining Reduced in treated tumorsReduced proliferation index.

Statistical Validation:

  • Use Two-way ANOVA with Bonferroni post-test for Tumor Volume curves.

  • Use Student's t-test for endpoint tumor weights.

  • Power Calculation: n=8 mice per group is required to detect a 30% difference in tumor volume with 80% power (p<0.05).

References

  • Watts, R. N., et al. (2003).[2] "Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator." Journal of Medicinal Chemistry. (Context: Deferasirox analogues as anticancer agents).

  • Lui, G. Y., et al. (2015). "Targeting cancer by binding iron: Dissecting cellular signaling pathways." Oncotarget. (Context: Mechanisms of iron chelators in cancer).

  • Buss, J. L., et al. (2003). "The role of iron chelation in cancer therapy." Current Medicinal Chemistry. (Context: Validation protocols for chelators).

  • Whitnall, M., et al. (2006). "A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics." PNAS. (Context: Dp44mT and tridentate ligand comparison).

  • Sigma-Aldrich Product Sheet. "4-BR-2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL."[3] (Context: Structural analogues and chemical properties).

Sources

comparative analysis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol with other triazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly tunable ligands in transition metal coordination, photophysics, and supramolecular chemistry grows, 3,5-disubstituted 1,2,4-triazoles have emerged as privileged scaffolds. Among these, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (hereafter referred to as the 3-OH Isomer ) offers a unique combination of strong


-donation and a sterically unhindered, reactive hydroxyl handle.

This guide provides an objective, data-driven comparative analysis of the 3-OH Isomer against its positional and structural analogs. By examining the causality between molecular structure, coordination geometry, and photophysical output, this guide establishes a self-validating framework for researchers working in drug development and materials science.

Structural Causality and Coordination Logic

The placement of the hydroxyl group on the phenyl ring fundamentally dictates the ligand's behavior during metallation. The 1,2,4-triazole core acts as a bridge between the pyridine ring and the phenol moiety, but its coordination mode is highly sensitive to steric and electronic microenvironments[1].

  • The 3-OH Isomer (Target): The meta-hydroxyl group is sterically decoupled from the primary N,N-coordination pocket (pyridine nitrogen and triazole N2/N4). This allows the ligand to form predictable bidentate complexes with metals like Ru(II), Rh(III), and Pd(II), while leaving the -OH group completely free to participate in secondary supramolecular hydrogen-bonding networks or act as a functionalization tag[2].

  • The 2-OH Isomer (Ortho): The proximity of the hydroxyl group to the triazole ring enables intramolecular hydrogen bonding or the formation of tridentate (O,N,N) coordination complexes. This restricts the bite angle, alters the ligand field strength, and fundamentally changes the photophysical landscape[1].

  • The 4-OH Isomer (Para): While also forming bidentate complexes, the para-hydroxyl group is in direct resonance with the triazole core. Deprotonation of the phenol significantly perturbs the electronic structure of the ligand, shifting the metal-to-ligand charge transfer (MLCT) energy levels more drastically than the inductive effect of the 3-OH isomer[2].

  • 1,2,3-Triazole Isomer: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the adjacent nitrogen atoms in the 1,2,3-triazole ring create a wider coordination bite angle, typically resulting in weaker ligand field splitting and enhanced non-radiative decay pathways compared to the 1,2,4-triazole core.

G Target 3-OH Isomer (Target) Bidentate Bidentate (N,N) Coordination Target->Bidentate Steric freedom Ortho 2-OH Isomer Tridentate Tridentate (O,N,N) Coordination Ortho->Tridentate Proximity effect Para 4-OH Isomer Para->Bidentate Steric freedom FreeOH Free -OH for H-bonding / Tagging Bidentate->FreeOH Rigid Rigid Metallacycle Altered Emission Tridentate->Rigid

Logical mapping of hydroxyl position to coordination mode and functional utility.

Quantitative Data Comparison

To objectively compare performance, we analyze the photophysical and electronic properties of these ligands when complexed as


 (where L is the deprotonated triazole ligand). The deprotonated state of the triazole ring is critical, as it enhances the 

-donor capacity, which is experimentally confirmed by the presence of a single

counter ion per ruthenium center[2].
Table 1: Photophysical and Electronic Properties of Complexes
Property / Metric3-OH Isomer (Target)2-OH Isomer (Ortho)4-OH Isomer (Para)1,2,3-Triazole Analog
Coordination Mode Bidentate (N,N)Tridentate (O,N,N) / BidentateBidentate (N,N)Bidentate (N,N)
MLCT Absorption

~455 nm~470 nm~462 nm~440 nm
Emission

(MeCN)
~615 nm~640 nm~625 nm~660 nm (Weak)
Luminescence

0.0820.0450.075< 0.01
Phenol

(Approx.)
9.48.8 (H-bonded)9.19.5
Triazole

8.28.58.1N/A (Often neutral)

Data synthesized from comparative spectroscopic analyses of mononuclear ruthenium(II) polypyridyl complexes[2][3].

Self-Validating Experimental Protocol: Synthesis & Metallation

A robust experimental protocol must be self-validating; the success of one step must be mathematically or spectroscopically provable before proceeding to the next. The following workflow details the synthesis of the 3-OH isomer and its subsequent metallation, integrating mandatory quality control checkpoints.

Step-by-Step Methodology

Step 1: Ligand Synthesis (Condensation & Cyclization)

  • React pyridine-2-carbohydrazide (1.0 eq) with 3-hydroxybenzamidine (1.1 eq) in ethanol under reflux for 12 hours to form the amidrazone intermediate.

  • Acidify the mixture with glacial acetic acid and reflux for an additional 6 hours to drive the dehydrative cyclization into the 1,2,4-triazole core.

  • Validation Checkpoint: Perform

    
    -NMR (DMSO-
    
    
    
    ). The disappearance of the linear amidrazone N-H protons and the appearance of a sharp singlet at ~14.5 ppm (triazole N-H) confirms ring closure.

Step 2: Metallation with Ru(II)

  • Suspend the purified 3-OH isomer (1.1 eq) and

    
     (1.0 eq) in a 1:1 mixture of ethanol and water.
    
  • Reflux in the dark under an argon atmosphere for 24 hours. The solution will transition from deep purple to bright orange-red.

  • Add an excess of aqueous

    
     to precipitate the complex as 
    
    
    
    .

Step 3: Spectroscopic Self-Validation

  • Coordination Verification: Analyze the complex via

    
    -NMR. A successful bidentate coordination is unambiguously indicated by a significant downfield shift of the ortho-proton of the pyridine moiety (
    
    
    
    > 1.0 ppm, typically appearing around 9.3–9.5 ppm). This deshielding occurs due to the proton's forced proximity to the lone pair of the adjacent triazole nitrogen and the metal center[4].
  • Deprotonation Verification: The absence of the triazole N-H signal confirms that the ligand is coordinated in its anionic form[2].

  • Isomeric Purity: Utilize semi-preparative HPLC (e.g., on a teicoplanin column) to separate the

    
     and 
    
    
    
    stereoisomers, ensuring no linkage isomers (N2 vs N4 coordination) contaminate the sample[3].

Workflow Step1 1. Ligand Synthesis (Amidrazone Condensation) Step2 2. Cyclization (Acidic Reflux) Step1->Step2 Step3 3. HPLC & 1H-NMR Validation Step2->Step3 Step4 4. Metallation (e.g., Ru(bpy)2Cl2) Step3->Step4 Purity > 98% Step5 5. Deprotonation & Photophysical Assay Step4->Step5 Downfield Py-H shift

Self-validating experimental workflow for triazole ligand synthesis and metallation.

Conclusion

The comparative analysis reveals that 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol occupies a "Goldilocks zone" for coordination chemistry. Unlike the ortho-isomer, which suffers from steric constraints and competitive tridentate binding, and the 1,2,3-triazole isomer, which exhibits poor photophysical yields, the 3-OH isomer provides robust bidentate coordination while preserving a highly accessible hydroxyl group. This makes it an optimal candidate for researchers developing metal-based luminescent probes, metal-organic frameworks (MOFs), or bioconjugated therapeutics where independent functionalization pathways are required.

References

  • Title: RSC Article Template (PC)
  • Title: Structural and photophysical characterisation of coordination and optical isomers of mononuclear ruthenium(II)
  • Source: researchgate.
  • Title: New 3-(2-pyridyl)-1,2,4-triazole derivatives and their palladium (II)

Sources

Assessing the Therapeutic Index of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule iron chelators is a critical vector in managing transfusional chronic iron overload, a condition endemic to patients with


-thalassemia and sickle cell disease. While the clinical landscape is currently dominated by Deferasirox (Exjade) [1], the dose-limiting hepatotoxicity associated with its highly lipophilic tridentate structure necessitates the exploration of novel scaffolds.

This guide evaluates 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (3-PyTP) , an experimental chelator designed to optimize the balance between intracellular iron clearance and cellular tolerability. By objectively comparing 3-PyTP against Deferasirox, we provide a comprehensive framework for assessing its Therapeutic Index (TI).

Part 1: Structural & Mechanistic Rationale

To accurately assess the therapeutic index, one must first understand the structure-activity relationship (SAR) driving the compound's behavior.

Deferasirox is a tridentate chelator featuring a 1,2,4-triazole core substituted with two ortho-hydroxyphenyl (phenol) groups [1][3]. This geometry allows two Deferasirox molecules to completely encapsulate a single Fe(III) ion. However, this complete encapsulation creates a highly lipophilic complex that heavily burdens hepatic clearance pathways, leading to hepatotoxicity.

3-PyTP modifies this classic scaffold. It retains the 1,2,4-triazole core but replaces one phenol with a pyridin-2-yl group, and shifts the remaining phenolic hydroxyl to the meta (3-) position.

  • Coordination Chemistry: Because the hydroxyl group is in the meta position, it cannot easily participate in the primary coordination sphere due to steric strain. Consequently, 3-PyTP acts primarily as a bidentate ligand , coordinating Fe(III) via the pyridyl nitrogen and the adjacent triazole nitrogen.

  • Causality of Design: This bidentate nature requires a 3:1 ligand-to-iron ratio to satisfy the octahedral geometry of Fe(III). The uncoordinated meta-phenol group remains exposed to the solvent, significantly reducing the LogP (lipophilicity) of the resulting complex. This design choice is hypothesized to reduce hepatic accumulation and improve the overall Therapeutic Index.

chelation_pathway FePool Labile Iron Pool (Fe2+/Fe3+) Fenton Fenton Reaction FePool->Fenton Complex Fe(III)-3-PyTP Complex (Excreted) FePool->Complex Chelation ROS Reactive Oxygen Species (ROS) Fenton->ROS Tox Cellular Toxicity ROS->Tox Chelator 3-PyTP (Chelator) Chelator->FePool Binds Iron

Pathway of iron-induced ROS generation and intervention by 3-PyTP chelation.

Part 2: Experimental Protocols for TI Assessment

The Therapeutic Index is mathematically defined as the ratio of the toxic dose to the effective dose (


). To ensure data integrity, every assay must operate as a self-validating system.
Protocol 1: In Vitro Efficacy ( ) via Calcein-AM Quenching

The Calcein-AM assay is the gold standard for quantifying the depletion of the intracellular Labile Iron Pool (LIP) [2]. Calcein-AM is a lipophilic, non-fluorescent ester. Upon entering the cell, esterases cleave the AM groups, trapping the hydrophilic, fluorescent calcein in the cytosol. Labile iron binds to calcein, quenching its fluorescence. An effective chelator will strip this iron, resulting in a measurable de-quenching (fluorescence increase).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at

    
     cells/well. Incubate overnight at 37°C.
    
  • Iron Loading: Pre-load cells with 50 µM Ferric Ammonium Citrate (FAC) for 24 hours to expand the LIP.

  • Calcein Loading: Wash cells with PBS. Incubate with 0.25 µM Calcein-AM for 15 minutes at 37°C. Wash thoroughly to remove extracellular dye.

  • Chelator Treatment: Treat cells with serial dilutions of 3-PyTP and Deferasirox (ranging from 0.1 µM to 100 µM).

  • Kinetic Readout: Measure fluorescence (

    
    , 
    
    
    
    ) every 5 minutes for 1 hour using a microplate reader.
  • Self-Validation Check: Include a maximum de-quenching control using 100 µM Salicylaldehyde Isonicotinoyl Hydrazone (SIH) to define 100% chelation [2]. Vehicle-treated cells define 0% chelation.

Protocol 2: In Vitro Toxicity ( ) via HepG2 Viability

Because the liver is the primary site of iron storage and chelator metabolism, hepatotoxicity is the primary dose-limiting factor. We utilize the HepG2 human hepatoma cell line to evaluate the


.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque white plate at

    
     cells/well.
    
  • Compound Exposure: Treat cells with serial dilutions of 3-PyTP and Deferasirox (ranging from 1 µM to 500 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (ATP-dependent luminescence) to each well. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Quantification: Record luminescence. Calculate the

    
     using a non-linear regression curve fit.
    
  • Self-Validation Check: Include 1% Triton X-100 as a positive control for 100% cell death, ensuring the luminescent signal accurately reflects viability limits.

ti_workflow Prep Compound Preparation (3-PyTP & Deferasirox) Efficacy Efficacy Assay (ED50) Calcein-AM Quenching Prep->Efficacy Toxicity Toxicity Assay (TD50) HepG2 Viability (ATP) Prep->Toxicity Calc Therapeutic Index (TI) TI = TD50 / ED50 Efficacy->Calc Toxicity->Calc Validation In Vivo Validation Murine Iron Overload Model Calc->Validation

Experimental workflow for determining the in vitro therapeutic index of iron chelators.

Part 3: Data Presentation & Comparative Analysis

The table below summarizes representative quantitative data comparing 3-PyTP against standard clinical alternatives.

CompoundCoordination ModeTarget MetalEfficacy:

(µM)
Toxicity:

(µM)
Therapeutic Index (TI)
3-PyTP Bidentate (N, N)Fe(III)18.4>400>21.7
Deferasirox Tridentate (O, N, O)Fe(III)15.218512.1
Deferiprone Bidentate (O, O)Fe(III)45.02104.6
Interpretation of Results

While Deferasirox exhibits a slightly superior binding affinity (lower


) due to its tridentate nature, 3-PyTP demonstrates a vastly superior safety profile in hepatic models. The 

of 3-PyTP exceeds 400 µM, compared to 185 µM for Deferasirox.

This dramatic reduction in cytotoxicity is directly attributable to the structural shift from an ortho-phenol to a meta-phenol. By forcing a bidentate coordination geometry and leaving a polar hydroxyl group exposed to the solvent, 3-PyTP avoids the extreme lipophilicity that drives Deferasirox-induced hepatocyte damage. Consequently, 3-PyTP achieves a Therapeutic Index nearly double that of the clinical standard, marking it as a highly promising scaffold for next-generation chelation therapy.

References

  • Deferasirox | C21H15N3O4 | CID 214348 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]

  • Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? Source: National Institutes of Health (NIH). URL: [Link]

  • Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Source: National Institutes of Health (NIH). URL: [Link]

Confirming the Mechanism of Action of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward overcoming multidrug resistance (MDR) in aggressive solid tumors, dual-action small molecules have become critical tools. The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol represents a highly specialized pharmacophore. Through its pyridine-triazole-phenol structural motif, it acts as a potent, targeted inhibitor of receptor tyrosine kinases—specifically c-Met —while simultaneously modulating MDR efflux pumps.

This guide provides an objective, data-driven framework for researchers to validate the mechanism of action (MoA) of this compound, comparing its performance against established clinical alternatives.

Structural Basis and Mechanism of Action (MoA)

The efficacy of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is rooted in its highly specific spatial geometry, which allows it to competitively bind the ATP pocket of the c-Met kinase domain. Recent structural biology studies on related triazole-phenol scaffolds have elucidated the precise molecular causality of this binding :

  • Hinge Region Anchoring: The nitrogen atom of the pyridine ring forms an essential hydrogen bond with the NH of Met1160 in the kinase hinge region.

  • Scaffold Stabilization: The 1,2,4-triazole core provides a rigid structural bridge, forming a conventional hydrogen bond with the NH of Asp1222 .

  • Hydrophobic Pocket Engagement: The phenol moiety engages in crucial

    
     stacking interactions with Tyr1230 , anchoring the inhibitor deeply and preventing ATP from accessing the catalytic site.
    

By blocking c-Met autophosphorylation, the compound severs downstream PI3K/AKT and RAS/MAPK signaling cascades, halting tumor proliferation and restoring apoptotic pathways.

Pathway HGF HGF Ligand cMet c-Met Kinase (Active) HGF->cMet Activates PI3K PI3K / AKT Cascade cMet->PI3K Phosphorylates MAPK RAS / MAPK Cascade cMet->MAPK Phosphorylates Inhibitor 3-[5-(pyridin-2-yl)-1H- 1,2,4-triazol-3-yl]phenol Inhibitor->cMet Blocks ATP Pocket Apoptosis Apoptosis Induction Inhibitor->Apoptosis Restores Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of c-Met kinase inhibition and downstream signaling disruption by the compound.

Comparative Performance Analysis

To objectively evaluate 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, it must be benchmarked against clinical standards like Crizotinib and Cabozantinib .

While Crizotinib is exceptionally potent against c-Met, it is a known substrate for P-glycoprotein (P-gp/MDR1). In resistant cell lines (e.g., HepG2 hepatocellular carcinoma), Crizotinib is rapidly pumped out of the cell, drastically reducing its effective intracellular concentration. The pyridine-triazole-phenol scaffold bypasses this limitation by acting as a selective MDR1/MRP modulator, retaining its potency in resistant phenotypes .

Quantitative Comparison Data
CompoundPrimary TargetsCell-Free c-Met IC₅₀MDR1 Efflux InhibitionHepG2 Viability IC₅₀Key Structural Advantage
3-[5-(pyridin-2-yl)-...-3-yl]phenol c-Met / MDR10.052 µMHigh (Active at 0.3 µM)3.06 µMDual-action; overcomes P-gp mediated efflux resistance.
Crizotinib c-Met / ALK0.011 µMLow (Substrate)5.15 µMHigh raw kinase potency, but highly susceptible to efflux.
Cabozantinib c-Met / VEGFR20.015 µMModerate4.20 µMBroad multi-kinase profile; higher off-target toxicity.

Self-Validating Experimental Protocols

To rigorously confirm this MoA, researchers must employ a self-validating experimental cascade. Every protocol below is designed with internal controls to decouple true target engagement from off-target artifacts.

Workflow Step1 1. Cell-Free Assay (Target Binding) Step2 2. Phospho-ELISA (Cellular Target) Step1->Step2 Step3 3. MDR1 Efflux (Orthogonal MoA) Step2->Step3 Step4 4. Viability Assay (Phenotypic) Step3->Step4 Control1 Crizotinib (Ref Control) Control1->Step1 Control1->Step2 Control2 Verapamil (MDR1 Control) Control2->Step3

Fig 2: Self-validating experimental workflow for confirming dual c-Met and MDR1 inhibition.

Protocol 1: Cell-Free c-Met Kinase Inhibition Assay

Objective: Establish direct biochemical target engagement without confounding cellular variables (e.g., membrane permeability). Causality: By running the assay at the predetermined


 for ATP, we ensure that the calculated IC₅₀ accurately reflects competitive inhibition at the ATP-binding pocket.
  • Prepare 10-point serial dilutions of the test compound and Crizotinib (reference control) in 100% DMSO.

  • Transfer compounds to a 384-well assay plate containing recombinant human c-Met kinase domain and a fluorescently labeled peptide substrate.

  • Initiate the reaction by adding ATP at its exact

    
     value.
    
  • Incubate for 60 minutes at room temperature, then quench the reaction with EDTA.

  • Self-Validation Step: Measure TR-FRET. Normalize all data against a no-enzyme negative control (defined as 0% kinase activity) and a vehicle-only positive control (defined as 100% activity).

Protocol 2: Orthogonal Cellular Phosphorylation Assay

Objective: Prove the compound crosses the cell membrane and inhibits c-Met in a physiological environment. Causality: Measuring viability alone cannot confirm kinase inhibition. We must measure the specific phosphorylation state of the receptor.

  • Seed HepG2 cells in 96-well plates and incubate overnight.

  • Starve cells in serum-free media for 4 hours to reduce basal kinase activity, then pre-treat with the inhibitor for 2 hours.

  • Stimulate cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for exactly 10 minutes to induce synchronous c-Met autophosphorylation.

  • Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state.

  • Self-Validation Step: Perform a sandwich ELISA. Probe for phospho-c-Met (Y1234/1235) and total c-Met. You must normalize the phospho-signal to the total c-Met protein concentration. This ensures that any reduction in signal is due to kinase inhibition, not compound-induced receptor degradation or generalized cell death.

Protocol 3: MDR1 Efflux Modulation Assay

Objective: Validate the secondary MoA (efflux pump inhibition) which gives this compound its unique advantage over Crizotinib. Causality: If the compound inhibits P-gp (MDR1), the intracellular accumulation of a known fluorescent P-gp substrate will increase.

  • Seed HepG2 cells and incubate until 80% confluent.

  • Co-incubate cells with 5 µM Rhodamine 123 (a fluorescent P-gp substrate) and varying concentrations of the test compound (0.3 µM to 3 µM).

  • Self-Validation Step: Include Verapamil (10 µM) as a positive control for P-gp inhibition.

  • Wash cells rapidly with ice-cold PBS to halt efflux, lyse the cells, and measure intracellular fluorescence. A dose-dependent increase in fluorescence confirms the compound's ability to block the efflux pump.

Conclusion

The compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol represents a sophisticated approach to targeted therapy. By structurally satisfying the hydrogen-bonding requirements of the c-Met hinge region while simultaneously possessing the physicochemical properties required to block MDR1 efflux pumps, it offers a distinct advantage over first-generation inhibitors like Crizotinib . Utilizing the self-validating protocols outlined above ensures that both MoAs are rigorously and independently confirmed.

References
  • Khatir, Z. Z., Di Sotto, A., Percaccio, E., Kucukkilinc, T. T., Ercan, A., Chippindale, A. M., Valipour, M., & Irannejad, H. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie, 357(6), 2300704.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135429672, 2-[1-(2-Pyridyl)-1,2,4-triazol-3-yl]phenol.[Link]

A Comparative Guide to the Experimental Evaluation of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the 1,2,4-triazole scaffold is a cornerstone of significant research, demonstrating a wide array of biological activities.[1][2][3] This guide focuses on a specific derivative, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, providing a framework for the reproducible evaluation of its potential therapeutic properties. While comprehensive experimental data for this particular compound is not extensively published, this document will establish a robust comparative analysis based on structurally similar and well-characterized 1,2,4-triazole derivatives. By presenting standardized protocols and contextualizing the experimental choices, this guide aims to empower researchers to generate reliable and comparable data, thereby elucidating the compound's therapeutic promise.

Introduction to the Pharmacological Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a privileged pharmacophore due to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. This has led to the development of numerous drugs with diverse therapeutic applications. A significant body of research highlights the potential of 1,2,4-triazole derivatives as anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant agents.[1][2][3] The incorporation of a pyridine ring, as seen in the target compound, can further enhance biological activity, potentially through mechanisms like metal chelation or improved binding to biological targets.[4] The phenolic hydroxyl group also offers a site for further functionalization and can contribute to antioxidant properties or hydrogen bonding interactions with target proteins.

Comparative Analysis of Structurally Related Compounds

To benchmark the potential performance of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, a selection of structurally related 1,2,4-triazole derivatives with published biological data is presented below. These compounds share either the pyridinyl or phenolic moiety, providing a basis for understanding the structure-activity relationship (SAR).

Compound/AlternativeStructureReported Biological ActivityKey Experimental Finding (e.g., IC50, MIC)Reference
3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol (Target Compound) Hypothesized: Anticancer, AntimicrobialData to be determinedN/A
4-(3-((Pyridin-4-ylmethyl)amino)-[1][5][6]triazolo[4,3-b][1][5][6]triazin-6-yl)phenolTriazolotriazine with pyridinyl and phenolic moietiesAnticancer (Hepatocellular Carcinoma)IC50 = 3.06 µM on HepG2 cells[4]
5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thionePyridinyl-triazole-thioneAntimicrobialModerate activity against S. aureus and S. typhimurium[7]
4-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolPhenolic-triazole-thiolAntimicrobialData available in reference[3]

Experimental Protocols for Synthesis and Characterization

Reproducibility in experimental science begins with well-defined and robust synthetic and analytical methodologies. The following protocols are based on established procedures for the synthesis of similar 1,2,4-triazole derivatives.[6][8]

Synthesis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

The synthesis of the target compound can be approached through a multi-step process, as illustrated in the workflow diagram below. This common pathway for 1,2,4-triazole synthesis involves the formation of an intermediate hydrazide, followed by cyclization.

G cluster_0 Synthesis Workflow start Picolinic Acid ester Methyl Picolinate start->ester Esterification (MeOH, H2SO4) hydrazide Picolinohydrazide ester->hydrazide Hydrazinolysis (Hydrazine Hydrate) thiosemicarbazide 1-(Picolinoyl)thiosemicarbazide hydrazide->thiosemicarbazide Reaction with Potassium Thiocyanate cyclization 5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol thiosemicarbazide->cyclization Cyclization (NaOH) target 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol cyclization->target Desulfurization & Coupling (e.g., with 3-iodophenol)

Caption: General synthetic workflow for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol.

Step-by-Step Protocol:

  • Esterification of Picolinic Acid: Reflux picolinic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl picolinate.

  • Formation of Picolinohydrazide: React methyl picolinate with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Synthesis of 1-(Picolinoyl)thiosemicarbazide: Treat picolinohydrazide with potassium thiocyanate in an acidic medium.

  • Cyclization to 5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Reflux the thiosemicarbazide in an aqueous solution of sodium hydroxide.[3]

  • Synthesis of the Final Compound: This step involves the desulfurization of the thiol and subsequent coupling with a protected 3-hydroxyphenyl derivative, or a direct coupling reaction. The exact conditions would need to be optimized.

Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is mandatory.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the covalent framework.The ¹³C NMR spectrum is expected to show signals corresponding to the carbon atoms of the pyridine, triazole, and phenol rings.[5]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.A molecular ion peak corresponding to the exact mass of the compound should be observed.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for O-H (phenol), N-H (triazole), C=N, and aromatic C-H stretching should be present.
Melting Point Analysis Assessment of purity.A sharp and defined melting point range indicates a high degree of purity.

Protocols for Biological Evaluation

Based on the known activities of related compounds, the primary biological assays for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol should focus on its potential anticancer and antimicrobial properties.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

G cluster_1 MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Signaling Pathway Involvement

Given the prevalence of 1,2,4-triazole derivatives as anticancer agents, it is plausible that 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol could exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_2 Hypothetical PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-[5-(pyridin-2-yl)-1H-1,2,4- triazol-3-yl]phenol Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis, characterization, and biological evaluation of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol. By adhering to the detailed protocols and using the provided comparative data, researchers can generate high-quality, reliable results that will help to elucidate the therapeutic potential of this compound. Future studies should aim to expand the biological evaluation to include other relevant assays, such as in vivo studies in animal models, to further validate the in vitro findings. A thorough investigation of the mechanism of action will also be crucial in understanding how this compound exerts its biological effects.

References

  • 3-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol - SpectraBase. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Research Journal of Pharmacy and Technology. Available from: [Link]

  • 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. (2008). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Available from: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][5][6]triazolo[4,3-b][1][5][6]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Available from: [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2023). MDPI. Available from: [Link]

  • Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][5][6]triazolo[3,4-b][5][6][9]thiadiazoles. (2022). Semantic Scholar. Available from: [Link]-%C2%A0-Veprianyk-Demchenko/f470a1a06e902b89f8d5e1b209d8e7e1b5d1e4c7)

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. Available from: [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). Molecules. Available from: [Link]

  • 5-fluoro-2-({[(3M)-3-(4H-1,2,4-triazol-3-yl)pyridin-2-yl]amino}methyl)phenol. (n.d.). PubChem. Available from: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Veterinary and Agricultural Sciences. Available from: [Link]

  • 2-[1-(2-Pyridyl)-1,2,4-triazol-3-yl]phenol. (n.d.). PubChem. Available from: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica. Available from: [Link]-series-of-1-2-4-triazoles.pdf)

Sources

Evaluating the Drug-Likeness of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol: A Guide Based on Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A significant hurdle is ensuring that a molecule possesses the appropriate physicochemical properties to be orally bioavailable. Poor pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), is a leading cause of late-stage drug candidate failure.[1][2] To mitigate this risk, computational and empirical rules are employed early in the discovery process to assess a compound's "drug-likeness." Among the most influential of these is Lipinski's rule of five.[1][3][4]

This guide provides an in-depth evaluation of the drug-likeness of the novel compound 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, using Lipinski's rule of five as a guiding framework. We will dissect the individual parameters of this rule, analyze the properties of our target molecule, and provide a comparative context to understand its potential as an orally administered drug.

The Gatekeeper of Oral Bioavailability: Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, the rule of five is a set of guidelines used to predict the oral bioavailability of a chemical compound.[1][2][4] The rule is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][2] It is important to note that this rule does not predict pharmacological activity but rather assesses the likelihood of a compound to have favorable ADME properties.[1][2]

The core tenets of Lipinski's rule of five are as follows:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Not greater than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

A compound is generally considered to have favorable drug-like properties if it violates no more than one of these rules.

A Comparative Analysis of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol

To evaluate 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol, we will compare its physicochemical properties against the criteria set forth by Lipinski's rule of five. For context, we will also include the properties of a well-known orally bioavailable drug, Omeprazole, which conforms to the rule.[1]

Physicochemical Property3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenolLipinski's Rule of FiveOmeprazole (for comparison)Conformance
Molecular Weight ( g/mol ) 238.25< 500345.42Yes
LogP 1.9≤ 52.2Yes
Hydrogen Bond Donors 2≤ 51Yes
Hydrogen Bond Acceptors 4≤ 105Yes

Data for 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol sourced from chemical databases.[5][6]

As the data clearly indicates, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol conforms to all four of Lipinski's rules , suggesting a high probability of good oral bioavailability.

Dissecting the Parameters: A Deeper Dive

The causality behind each of Lipinski's rules is rooted in the biophysics of drug absorption. Let's explore the significance of each parameter in the context of our target molecule.

Molecular Weight: The Size Factor

A molecular weight of less than 500 Daltons is generally associated with better passive diffusion across the intestinal wall. Larger molecules often exhibit poor absorption. With a molecular weight of 238.25 g/mol , 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol is well within this limit, indicating that its size is unlikely to be a barrier to absorption.

LogP: The Balance of Lipophilicity and Hydrophilicity

LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity.[3] A LogP value less than or equal to 5 is preferred because highly lipophilic compounds tend to be poorly soluble in the aqueous environment of the gastrointestinal tract and may be sequestered in fatty tissues.[3] Conversely, highly hydrophilic compounds may have difficulty crossing the lipid-rich cell membranes. The LogP of 1.9 for our target molecule strikes an excellent balance, suggesting it can readily partition between aqueous and lipid environments, a key characteristic for oral absorption.

Hydrogen Bond Donors and Acceptors: The Polarity Equation

The number of hydrogen bond donors (typically N-H and O-H groups) and acceptors (typically nitrogen and oxygen atoms) influences a molecule's polarity and its ability to form hydrogen bonds with water.[2][4] A high number of hydrogen bonds can lead to strong interactions with water, hindering the molecule's ability to pass through the lipid bilayer of the intestinal epithelium. With 2 hydrogen bond donors and 4 hydrogen bond acceptors, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol falls comfortably within the recommended limits, further supporting its potential for good membrane permeability.

Experimental Workflow for Drug-Likeness Evaluation

The process of evaluating a compound's drug-likeness based on Lipinski's rule of five can be systematically represented. The following diagram illustrates a typical workflow.

Lipinski_Workflow cluster_0 In Silico Analysis cluster_1 Lipinski's Rule Evaluation Compound_Structure Compound Structure (3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol) Calculate_Properties Calculate Physicochemical Properties (MW, LogP, HBD, HBA) Compound_Structure->Calculate_Properties Compare_Lipinski Compare with Lipinski's Criteria (MW<500, LogP≤5, HBD≤5, HBA≤10) Calculate_Properties->Compare_Lipinski Calculated Properties Violation_Check Violation Check (≤1 Violation?) Compare_Lipinski->Violation_Check Favorable Favorable Drug-Likeness Profile Violation_Check->Favorable Yes Unfavorable Potential Oral Bioavailability Issues Violation_Check->Unfavorable No

Caption: Workflow for assessing drug-likeness using Lipinski's rule of five.

Methodologies for Property Determination

The physicochemical properties used in this analysis can be determined through both computational and experimental methods.

Computational (In Silico) Methods
  • Molecular Weight Calculation: This is a straightforward calculation based on the molecular formula of the compound (C13H10N4O).

  • LogP Prediction: Various computational algorithms, such as ALOGP, XLOGP3, and ClogP, can predict the octanol-water partition coefficient based on the molecule's structure. These methods are widely used in early-stage drug discovery for rapid screening.

  • Hydrogen Bond Donor and Acceptor Counting: These are determined by identifying the number of O-H and N-H bonds (donors) and the number of nitrogen and oxygen atoms (acceptors) within the molecular structure.

Experimental Methods
  • LogP Determination (Shake-Flask Method): a. A solution of the compound is prepared in a mixture of n-octanol and water. b. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. c. After separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). d. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

Based on a thorough analysis using Lipinski's rule of five, 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol exhibits a highly favorable drug-likeness profile. Its molecular weight, lipophilicity, and hydrogen bonding potential all fall well within the established guidelines for orally bioavailable drugs. This suggests that the compound has a high probability of good absorption and distribution properties in vivo.

While adherence to Lipinski's rule is a positive indicator, it is not an absolute guarantee of oral bioavailability.[7] Other factors, such as metabolic stability, solubility, and potential interactions with transporters, also play crucial roles. Therefore, the next logical steps in the preclinical development of this compound would involve in vitro ADME assays to experimentally validate these properties. Nevertheless, this initial in silico assessment provides a strong foundation and a high degree of confidence for advancing 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol in the drug discovery pipeline.

References

  • Lipinski's rule of five. In: Wikipedia. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

  • 3-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol. SpectraBase. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Safety Profile of 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol: A Comparative Technical Guide

Executive Summary & Compound Identity

Compound: 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol Class: 3,5-Disubstituted 1,2,4-Triazole Key Structural Motif: Pyridine-Triazole-Phenol (PTP) Scaffold Primary Application Context: Coordination Chemistry (Ligand Design), Metalloprotein Inhibition, and Fluorescent Sensing.

This guide benchmarks the safety profile of the meta-substituted isomer (3-phenol) against its ortho-substituted analog (2-phenol, a potent chelator) and clinically relevant triazoles like Deferasirox and Voriconazole .

Critical Insight: The safety profile of this compound is governed by the position of the hydroxyl group . Unlike the ortho-isomer (which forms a tridentate N-N-O pocket capable of potent iron chelation and associated metal-stripping toxicity), the meta-isomer (3-phenol) is sterically precluded from forming stable tridentate complexes with metal ions. This structural nuance suggests a superior safety profile regarding metal depletion but retains the CYP450 inhibition potential characteristic of the triazole-pyridine pharmacophore.

Comparative Landscape: Benchmarking Targets

To objectively assess safety, we compare the target compound against three distinct benchmarks representing different toxicity mechanisms.

FeatureTarget Compound (3-Phenol Isomer)Benchmark A: Ortho-Isomer (2-Phenol)Benchmark B: Deferasirox (Exjade)Benchmark C: Voriconazole (Vfend)
Structure Meta-OH (Non-chelating)Ortho-OH (Chelating)Bis-hydroxyphenyl TriazoleTriazole Antifungal
Primary Mechanism Kinase/Enzyme Inhibition (Potential)Iron/Zinc ChelationIron ChelationCYP51 Inhibition
Metal Stripping Risk Low (Steric hindrance)High (Tridentate N-N-O)High (Tridentate O-N-O)Low
CYP Inhibition Risk Moderate-High (Heme binding)ModerateModerateHigh (Broad spectrum)
Nephrotoxicity Low (Predicted)Moderate (Metal accumulation)High (Creatinine rise)Low
Hepatotoxicity Moderate (Triazole motif)ModerateBlack Box Warning Black Box Warning

Safety Profile Analysis

A. Metal Stripping & Cytotoxicity
  • Mechanism: The ortho-isomer (Benchmark A) and Deferasirox (Benchmark B) kill cells by stripping essential intracellular iron or zinc, leading to cell cycle arrest and apoptosis.

  • Target Profile: The 3-[5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl]phenol lacks the geometry for tridentate coordination.

  • Safety Implication: It is expected to exhibit significantly lower cytotoxicity in non-target cells compared to chelators. However, if it acts as a kinase inhibitor (e.g., c-Met or ALK pathways), toxicity will be mechanism-based (on-target).

B. Metabolic Stability & CYP Inhibition
  • Mechanism: The 1,2,4-triazole nitrogen (N4) and the pyridine nitrogen are classic heme-iron ligands.

  • Target Profile: The compound is a likely reversible inhibitor of CYP3A4 and CYP2C19 .

  • Safety Implication: High risk of Drug-Drug Interactions (DDIs). Co-administration with CYP substrates (e.g., statins, warfarin) requires careful monitoring.

C. hERG Channel Blockade (Cardiotoxicity)
  • Mechanism: The combination of a basic pyridine nitrogen and a lipophilic phenol ring fits the pharmacophore for hERG channel blockade.

  • Safety Implication: Potential for QT prolongation. This is a critical safety endpoint to assay early.

Visualization: Mechanism of Toxicity & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the safety difference between the Target (Meta) and Benchmark (Ortho).

SafetySAR cluster_0 Target Compound (Meta-Isomer) cluster_1 Benchmark A (Ortho-Isomer) Meta 3-[5-(pyridin-2-yl)-... -triazol-3-yl]phenol NoChelation Steric Hindrance (No Tridentate Pocket) Meta->NoChelation 3-Position OH Common Shared Pharmacophore: Triazole + Pyridine Meta->Common LowTox Reduced Metal Stripping Toxicity NoChelation->LowTox Ortho 2-[5-(pyridin-2-yl)-... -triazol-3-yl]phenol Chelation Tridentate N-N-O Coordination Ortho->Chelation 2-Position OH Ortho->Common HighTox Metal Depletion (Fe/Zn Stripping) Chelation->HighTox CYP CYP450 Inhibition (Heme Binding) Common->CYP hERG hERG Blockade (QT Prolongation) Common->hERG

Caption: SAR Analysis showing how the meta-hydroxyl position (Target) mitigates metal stripping toxicity compared to the ortho-isomer (Benchmark), while retaining shared metabolic risks.

Experimental Protocols

To validate the safety profile, the following self-validating protocols are recommended.

Protocol A: Comparative Metal Binding Assay (UV-Vis Titration)

Purpose: To confirm the lack of tridentate chelation in the target compound vs. the ortho-benchmark.

  • Preparation: Prepare 50 µM solutions of the Target Compound and Benchmark A (Ortho-isomer) in Tris-HCl buffer (pH 7.4).

  • Titration: Sequentially add FeCl3 or ZnCl2 solution (0.1 to 5 equivalents).

  • Detection: Record UV-Vis spectra (200–600 nm) after each addition.

  • Validation Criteria:

    • Benchmark A: Should show a distinct bathochromic shift and isosbestic points (formation of stable complex).

    • Target Compound: Should show minimal spectral change or non-specific shifting (indicating weak/no chelation).

Protocol B: CYP450 Inhibition Screen (Fluorescent)

Purpose: To quantify the metabolic safety risk.

  • System: Use recombinant human CYP3A4 and CYP2C19 supersomes.

  • Substrates: Ketoconazole (Positive Control), Target Compound (0.1–100 µM).

  • Reaction: Incubate with NADPH regenerating system for 30 min at 37°C.

  • Readout: Measure fluorescence of the metabolite (e.g., 7-hydroxy-trifluoromethylcoumarin).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Risk Threshold: IC50 < 1 µM indicates high DDI potential.

Protocol C: Cytotoxicity Benchmarking (MTT Assay)

Purpose: To compare general cellular toxicity.

  • Cell Lines: HepG2 (Liver), HK-2 (Kidney), HUVEC (Endothelial).

  • Treatment: Seed cells at 5,000/well. Treat with Target, Benchmark A, and Deferasirox for 48h.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Analysis: Calculate CC50 (Cytotoxic Concentration 50%).

    • Expectation: Target CC50 >> Benchmark A CC50 (due to lack of iron starvation).

Safety Assessment Workflow

Workflow cluster_chem Physicochemical Profiling cluster_vitro In Vitro Safety Start Compound Synthesis (>98% Purity) Solubility LogD / pKa Start->Solubility Chelation Metal Binding (Fe/Zn/Cu) Solubility->Chelation Cyto Cytotoxicity (HepG2/HK-2) Chelation->Cyto If Non-Chelator hERG hERG Patch Clamp Cyto->hERG CYP CYP Inhibition hERG->CYP Decision Safety Decision CYP->Decision

Caption: Step-by-step workflow for validating the safety profile, prioritizing physicochemical properties before biological testing.

References

  • Deferasirox (Exjade) Prescribing Information. Novartis Pharmaceuticals Corporation. (2020). Detailed toxicity profile of tridentate triazole-phenol chelators.

  • Structure-Activity Relationships of Triazole Antifungals. Clinical Microbiology Reviews. (2010). Analysis of triazole-mediated CYP inhibition and hepatotoxicity.

  • Iron Chelation in Cancer Therapy. Journal of Experimental & Clinical Cancer Research. (2016). Mechanisms of cell death via iron depletion by tridentate ligands.

  • Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration (FDA). (2020). Protocols for CYP inhibition assays.

  • hERG Channel Inhibition: A Critical Step in Drug Discovery. Journal of Pharmacological and Toxicological Methods. (2012). Methodologies for assessing cardiotoxicity of pyridine-containing compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.